molecular formula C9H12ClNO2 B1601570 2-(Methyl(phenyl)amino)acetic acid hydrochloride CAS No. 21911-75-1

2-(Methyl(phenyl)amino)acetic acid hydrochloride

Cat. No.: B1601570
CAS No.: 21911-75-1
M. Wt: 201.65 g/mol
InChI Key: GYPHSVJFSAGJNQ-UHFFFAOYSA-N
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Description

2-(Methyl(phenyl)amino)acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(N-methylanilino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2.ClH/c1-10(7-9(11)12)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPHSVJFSAGJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944509
Record name N-Methyl-N-phenylglycine--hydrogen chloride (1/1)
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Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21911-75-1
Record name 21911-75-1
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Record name N-Methyl-N-phenylglycine--hydrogen chloride (1/1)
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Record name 2-[methyl(phenyl)amino]acetic acid hydrochloride
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Foundational & Exploratory

Synthesis protocol for 2-(Methyl(phenyl)amino)acetic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds.[1][2] The methodology described herein is grounded in fundamental principles of organic chemistry, emphasizing safety, efficiency, and reproducibility.

Strategic Overview and Mechanistic Insights

The synthesis of 2-(Methyl(phenyl)amino)acetic acid, also known as N-phenylsarcosine, is most effectively achieved via a nucleophilic substitution reaction. The core of this strategy involves the N-alkylation of N-methylaniline with an α-halo-substituted acetic acid, typically chloroacetic acid.

The Underlying Chemistry: An SN2 Pathway

The reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine, N-methylaniline, serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group.

The presence of a base is critical for the success of this reaction. As the reaction progresses, hydrochloric acid (HCl) is formed as a byproduct. This acid would readily protonate the starting N-methylaniline, converting it into its non-nucleophilic ammonium salt and quenching the reaction. A base, such as sodium carbonate or sodium hydroxide, is added to neutralize the HCl in situ, allowing the N-methylaniline to remain in its free, reactive form.[3]

Following the successful alkylation, the resulting free amino acid is isolated and subsequently converted to its hydrochloride salt by treatment with hydrochloric acid. This final step often improves the compound's stability and handling characteristics as a crystalline solid.[4][5]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products NMA N-Methylaniline (Nucleophile) Product 2-(Methyl(phenyl)amino)acetic acid NMA->Product SN2 Attack CAA Chloroacetic Acid (Electrophile) CAA->Product Salt NaCl Base Base (e.g., Na2CO3) Neutralizes HCl byproduct Base->Salt Reaction Facilitation

Caption: SN2 reaction mechanism for N-alkylation.

Safety and Hazard Management: A Prerequisite for Synthesis

Scientific integrity demands a rigorous approach to safety. The reactants used in this synthesis possess significant hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

  • N-Methylaniline (CAS: 100-61-8): This compound is toxic if swallowed, inhaled, or if it comes into contact with skin.[6][7] It may cause damage to organs through prolonged or repeated exposure.[6][7] Store in a tightly closed container in a cool, well-ventilated area away from strong acids and sources of ignition.[6][8]

  • Chloroacetic Acid (CAS: 79-11-8): Highly corrosive and toxic. Causes severe skin burns and eye damage. It is fatal if swallowed or in contact with skin.

  • Hydrochloric Acid (CAS: 7647-01-0): A strong, corrosive acid. Causes severe skin burns and eye damage. May cause respiratory irritation.

Core Safety Directives:

  • All manipulations must be performed inside a certified chemical fume hood.

  • Mandatory PPE includes, but is not limited to, a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.

  • Ensure immediate access to an emergency eyewash station and safety shower.[9]

  • All chemical waste must be disposed of according to institutional and local regulations.[10]

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, workup, and purification of the target compound.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Amount (g)Moles (mol)Stoichiometric Ratio
N-Methylaniline100-61-8107.1521.430.201.0
Chloroacetic Acid79-11-894.5018.900.201.0
Sodium Carbonate497-19-8105.9923.320.221.1
Deionized Water7732-18-518.02250 mL--
Diethyl Ether60-29-774.12As needed--
Hydrochloric Acid7647-01-036.46As needed--
Anhydrous Na₂SO₄7757-82-6142.04As needed--

Step-by-Step Synthesis Workflow

Synthesis_Workflow start Start step1 Step 1: Reaction Combine reactants in water. Reflux for 4-6 hours. start->step1 end End Product: Crystalline Hydrochloride Salt step2 Step 2: Initial Workup Cool to RT. Acidify with HCl (pH ~1). Extract with ether to remove impurities. step1->step2 step3 Step 3: Isolate Free Acid Adjust aqueous layer pH to ~5 with NaOH. Extract product into fresh ether. step2->step3 step4 Step 4: Drying & Concentration Dry ether extracts with Na2SO4. Evaporate solvent under reduced pressure. step3->step4 step5 Step 5: Salt Formation Dissolve crude product in ether. Add ethereal HCl dropwise. step4->step5 step6 Step 6: Final Isolation Filter the precipitated solid. Wash with cold ether and dry under vacuum. step5->step6 step6->end

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-methylaniline (21.43 g, 0.20 mol), chloroacetic acid (18.90 g, 0.20 mol), sodium carbonate (23.32 g, 0.22 mol), and 250 mL of deionized water.

  • Alkylation Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5. This step protonates the carboxylate to form the free amino acid.[4]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash them with a saturated sodium chloride solution (brine, 1 x 50 mL).

    • Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-(Methyl(phenyl)amino)acetic acid as an oil or a low-melting solid.[4]

  • Hydrochloride Salt Formation:

    • Dissolve the crude product in a minimal amount of fresh diethyl ether (approx. 150-200 mL).

    • While stirring, add a solution of 2.0 M HCl in diethyl ether dropwise until no further precipitation is observed.

    • Stir the resulting slurry for 30 minutes at room temperature.

  • Final Isolation:

    • Collect the white precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

    • Dry the product under vacuum at 40-50°C to a constant weight.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, N-H of the ammonium salt).

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[11]

Expected Results and Troubleshooting

ParameterExpected Outcome
Theoretical Yield 40.33 g
Typical Actual Yield 75-85% (30.25 g - 34.28 g)
Appearance White to off-white crystalline solid[12]
Storage Store in a dry, inert atmosphere at room temperature.[12]

Troubleshooting:

  • Low Yield: May result from incomplete reaction (extend reflux time), inefficient extraction (ensure correct pH adjustments), or loss during recrystallization.

  • Oily Product: Impurities or residual solvent may prevent crystallization. Try triturating the crude product with a non-polar solvent like hexane or perform a full recrystallization from a solvent system like ethanol/ether.

References

Chemical and physical properties of 2-(Methyl(phenyl)amino)acetic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a key building block in modern chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its characterization and application.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

This compound is an amino acid derivative that belongs to the N-phenylglycine family. Understanding its various identifiers is crucial for accurate sourcing and regulatory compliance.

IdentifierValue
Systematic Name This compound
Common Synonyms N-methyl-N-phenylglycine hydrochloride; 2-(N-methylanilino)acetic acid hydrochloride; N-phenyl-N-methylglycine hydrochloride[1][2][3]
CAS Number 21911-75-1[4][5][6]
Molecular Formula C₉H₁₂ClNO₂[2][4]
Molecular Weight 201.65 g/mol [2][4][7]
Free Base Formula C₉H₁₁NO₂[1][8][9]
Free Base MW 165.19 g/mol [1][8][9]
Chemical Structure

The molecule's structure features a central nitrogen atom bonded to a methyl group, a phenyl group, and an acetic acid moiety. In its hydrochloride salt form, the tertiary amine is protonated, and chloride serves as the counter-ion. This structure is fundamental to its utility in synthesis, particularly as a chiral auxiliary or a scaffold for more complex molecules.[10][11]

Caption: Structure of this compound.

Physical and Thermodynamic Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions.

Summary of Physical Properties

The following table summarizes the key physical and thermodynamic data for this compound.

PropertyValueSource(s)
Appearance White to off-white solid/crystalline powder[2][12]
Melting Point 270 °C (with sublimation)[1][3][8]
Boiling Point 311.6 ± 25.0 °C (Predicted)[3][4][8]
Density 1.192 ± 0.06 g/cm³ (Predicted)[1][3][8]
pKa 1.77 ± 0.10 (Predicted, for carboxylic acid)[8]
Purity ≥97% (Typical)[2][4]
Solubility Profile

While detailed quantitative solubility data is not widely published, empirical observations indicate solubility in water, facilitated by its salt form.[1] Solubility in organic solvents like methanol and DMF is also expected, which is relevant for its use in synthesis. It is generally less soluble in nonpolar organic solvents.

Chemical Properties and Synthesis

Reactivity and Applications

This compound serves as a versatile intermediate.[11] Its primary reactivity centers on the carboxylic acid functional group, which can readily undergo esterification or amide bond formation. This makes it an essential building block for creating more complex molecules.

Key Applications:

  • Pharmaceutical Development: It is a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, as well as anti-inflammatory and analgesic agents.[4][10][11]

  • Biochemical Research: Used as a tool to study amino acid metabolism and protein interactions.[10]

  • Chiral Synthesis: The compound is valuable in asymmetric synthesis, where it can act as a chiral auxiliary to enhance reaction selectivity.[10][11][13]

Synthetic Pathway Overview

A common and efficient method for the synthesis of N-aryl amino acids is the nucleophilic substitution of a haloacetic acid with an appropriate aniline derivative. The following workflow illustrates a typical laboratory-scale synthesis.

Caption: General workflow for the synthesis of the target compound.

This pathway is advantageous due to the availability of commercial starting materials and straightforward reaction conditions. The final acidification step not only neutralizes the carboxylate but also forms the desired hydrochloride salt, often aiding in purification by crystallization.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of the compound.

Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the phenyl ring would appear in the 7.0-7.5 ppm region. The methylene (-CH₂-) protons adjacent to the carbonyl group would likely appear as a singlet around 4.0-4.5 ppm. The N-methyl (-CH₃) protons would also be a singlet, typically around 3.0-3.5 ppm. The acidic proton of the carboxylic acid and the N-H proton of the ammonium salt may be broad and their chemical shifts can vary depending on the solvent and concentration.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands. A broad peak from 2500-3300 cm⁻¹ would correspond to the O-H stretch of the carboxylic acid. A strong absorption around 1700-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretch. C-N stretching vibrations would be visible in the 1000-1250 cm⁻¹ region, and aromatic C-H stretches would appear above 3000 cm⁻¹.

  • MS (Mass Spectrometry): Using a technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode would show a peak corresponding to the protonated free base [M+H]⁺ at m/z 166.1. The molecular ion of the free base itself (m/z 165.1) may also be observed.[1]

Experimental Methodologies

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Objective: To obtain a precise melting point and assess thermal stability.

  • Methodology:

    • Calibrate the DSC instrument using an indium standard.

    • Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan.

    • Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Heat the sample under a nitrogen atmosphere from 25 °C to 300 °C at a rate of 10 °C/min.

    • The onset of the endothermic peak in the resulting thermogram is recorded as the melting point. The peak shape can also provide information about purity.

Protocol 2: Potentiometric Titration for pKa Determination

  • Objective: To experimentally determine the pKa of the carboxylic acid group.

  • Methodology:

    • Prepare a 0.01 M solution of this compound in deionized water.

    • Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

    • Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar.

    • Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

    • Record the pH after each addition of NaOH, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

  • Hazard Identification: The compound is classified as an irritant, causing serious eye irritation.[8][14] It may also cause skin irritation.[14] Standard toxicological data is limited, and the compound should be handled with care.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat to prevent skin and eye contact.[14][16]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[14][16]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3][4] Recommended storage temperatures range from room temperature to 2-8°C to ensure long-term stability.[8][9] Keep away from strong oxidizing agents and strong acids.[14]

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Glycine Analog

In the landscape of neuropharmacology, the exploration of novel chemical entities that can modulate synaptic transmission holds the key to unlocking new therapeutic avenues for a myriad of neurological and psychiatric disorders. This guide focuses on 2-(Methyl(phenyl)amino)acetic acid hydrochloride, a compound of interest due to its structural similarity to endogenous neuromodulators. It is critical to establish at the outset that, as of the current date, the specific mechanism of action for this compound has not been elucidated in publicly available scientific literature. Therefore, this document serves not as a summary of established facts, but as a forward-looking technical guide that synthesizes what is known about its chemical nature and proposes a rigorous, scientifically-grounded roadmap for the investigation of its potential biological activities. As a Senior Application Scientist, the intent is to provide a framework for discovery, grounded in the principles of structure-activity relationships and validated experimental methodologies.

Molecular Profile and Structural Analogs

This compound, also known as N-methyl-N-phenylglycine hydrochloride, is a non-proteinogenic α-amino acid analog.[1] Its structure is characterized by a glycine backbone with a methyl and a phenyl group substituting the amine proton. This N-substitution introduces significant steric bulk and alters the electronic properties compared to glycine, suggesting that its biological activity, if any, would be distinct from the parent amino acid.

The most pertinent structural and functional analog to consider is sarcosine (N-methylglycine). Sarcosine is an endogenous amino acid that has been shown to act as a competitive inhibitor of the glycine transporter type 1 (GlyT1) and as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] The addition of a phenyl group in this compound dramatically increases its lipophilicity and steric hindrance, which would likely alter its affinity and efficacy for the biological targets of sarcosine.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Given the structural similarity to glycine and its N-methylated derivative sarcosine, two primary hypotheses for the mechanism of action of this compound can be postulated:

  • Hypothesis 1: Modulation of the NMDA Receptor Glycine Site. The glycine binding site on the NMDA receptor is a critical locus for allosteric modulation of receptor activity.[5][6] Molecules binding to this site can act as full agonists, partial agonists, or antagonists.[5] The N-phenyl substitution in this compound could confer a unique pharmacological profile at this site, potentially leading to either enhanced or inhibited NMDA receptor function.

  • Hypothesis 2: Inhibition of Glycine Transporters. The synaptic concentration of glycine is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2.[7][8] Inhibition of these transporters, particularly GlyT1 in the forebrain, increases extracellular glycine levels and enhances NMDA receptor function.[8][9][10] Many GlyT1 inhibitors are sarcosine derivatives with bulky hydrophobic moieties.[9] The structure of this compound is consistent with the general pharmacophore of some GlyT1 inhibitors.

The following sections will detail the experimental workflows required to systematically investigate these hypotheses.

Experimental Roadmap for Elucidating the Mechanism of Action

Primary Target Engagement: Radioligand Binding Assays

The initial step is to determine if this compound directly interacts with the NMDA receptor glycine site or glycine transporters.

Table 1: Primary Radioligand Binding Assay Parameters

Target Radioligand Tissue/Cell Source Positive Control Assay Principle
NMDA Receptor Glycine Site[³H]Glycine or [³H]DCKARat cortical membranesGlycine, D-serineCompetitive displacement of the radioligand
Glycine Transporter 1 (GlyT1)[³H]NFPSHEK293 cells expressing human GlyT1Sarcosine, BitopertinCompetitive displacement of the radioligand
Glycine Transporter 2 (GlyT2)[³H]Glycine (in the presence of a GlyT1 inhibitor)Rat spinal cord membranesALX-5407Competitive displacement of the radioligand

Experimental Protocol: NMDA Receptor Glycine Site Binding Assay

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and prepare synaptic plasma membranes via differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, the radioligand (e.g., [³H]DCKA), and varying concentrations of this compound or a known competitor (e.g., glycine).

  • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound and subsequently calculate its binding affinity (Ki).

Functional Characterization: Cellular and Electrophysiological Assays

Positive results in the binding assays would necessitate functional characterization to determine the nature of the interaction (agonist, antagonist, or inhibitor).

3.2.1. In Vitro Functional Assays

Table 2: In Vitro Functional Assay Parameters

Assay Type Cell Line Endpoint Rationale
NMDA Receptor Activity HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A)Calcium influx (measured with a fluorescent indicator like Fura-2)To determine if the compound acts as an agonist, antagonist, or allosteric modulator of NMDA receptor function.
Glycine Transporter Activity HEK293 cells expressing GlyT1 or GlyT2[³H]Glycine uptakeTo quantify the inhibitory potency of the compound on glycine transport.

Experimental Protocol: Glycine Transporter Uptake Assay

  • Cell Culture: Plate HEK293 cells stably expressing human GlyT1 in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., sarcosine).

  • Initiation of Uptake: Add a solution containing [³H]Glycine to initiate the uptake process.

  • Termination of Uptake: After a defined incubation period, rapidly wash the cells with ice-cold buffer to remove extracellular radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC₅₀ for the inhibition of glycine uptake.

3.2.2. Electrophysiology

Patch-clamp electrophysiology on primary neuronal cultures or brain slices would provide the most direct evidence for the modulation of synaptic function.

  • Whole-cell voltage-clamp recordings can be used to measure NMDA receptor-mediated currents in response to the application of this compound in the presence of glutamate. This will definitively characterize the compound as an agonist, antagonist, or allosteric modulator at the NMDA receptor.

  • Field excitatory postsynaptic potential (fEPSP) recordings in hippocampal slices can assess the compound's effect on synaptic plasticity, such as long-term potentiation (LTP), which is a hallmark of NMDA receptor function.

In Vivo Target Engagement and Pharmacodynamic Readouts

If in vitro activity is confirmed, in vivo studies would be the next logical step to assess target engagement and physiological effects.

  • Microdialysis: In freely moving rodents, microdialysis probes can be implanted in specific brain regions (e.g., prefrontal cortex, hippocampus) to measure changes in extracellular glycine concentrations following systemic administration of this compound. This would provide direct evidence of GlyT1 inhibition in the living brain.

  • Behavioral Models: A range of behavioral paradigms can be employed to investigate the functional consequences of the compound's action. For example, if the compound enhances NMDA receptor function, it could be tested in models of cognitive enhancement or in models relevant to schizophrenia, where NMDA receptor hypofunction is implicated.[10]

Visualizing the Hypothesized Mechanisms and Workflows

Diagram 1: Postulated Signaling Pathways

cluster_0 Hypothesis 1: NMDA Receptor Modulation cluster_1 Hypothesis 2: Glycine Transporter Inhibition Compound Compound NMDA_Receptor NMDA Receptor (Glycine Site) Compound->NMDA_Receptor Binds to Glycine Site Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Modulates Channel Opening Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Compound2 Compound GlyT1 Glycine Transporter 1 (GlyT1) Compound2->GlyT1 Inhibits Glycine_Uptake Glycine Reuptake GlyT1->Glycine_Uptake Blocks Extracellular_Glycine ↑ Extracellular Glycine NMDA_R2 NMDA Receptor (Glycine Site) Extracellular_Glycine->NMDA_R2 Enhances Co-agonism

Caption: Hypothesized mechanisms of this compound.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

Start Compound: This compound Binding_Assays Primary Target Engagement: Radioligand Binding Assays (NMDA-R, GlyT1, GlyT2) Start->Binding_Assays Functional_Assays In Vitro Functional Assays: - Calcium Influx (NMDA-R) - Glycine Uptake (GlyT1/2) Binding_Assays->Functional_Assays If Binding Affinity > 10 µM Electrophysiology Electrophysiology: - Patch-Clamp (NMDA Currents) - Field Potentials (Synaptic Plasticity) Functional_Assays->Electrophysiology If Functionally Active In_Vivo_Studies In Vivo Studies: - Microdialysis (Glycine Levels) - Behavioral Models Electrophysiology->In_Vivo_Studies If Synaptic Function is Modulated Conclusion Elucidation of Mechanism of Action In_Vivo_Studies->Conclusion

Caption: A stepwise experimental workflow to determine the mechanism of action.

Concluding Remarks and Future Directions

The scientific journey with a novel compound begins with a clear-eyed assessment of what is known and a logical plan to uncover the unknown. This compound stands at this starting line. While its definitive mechanism of action remains to be discovered, its structural characteristics provide a strong rationale for investigating its potential role as a modulator of the glutamatergic system, specifically through interactions with the NMDA receptor glycine site or glycine transporters. The experimental roadmap outlined in this guide provides a comprehensive, multi-tiered approach to systematically test these hypotheses. The data generated from these studies will be crucial in determining if this compound holds promise as a pharmacological tool or a lead for therapeutic development. It is through such rigorous and unbiased scientific inquiry that we can hope to translate the potential of novel chemical structures into a deeper understanding of neurobiology and, ultimately, into new treatments for patients.

References

A Technical Guide to the Spectroscopic Characterization of 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize 2-(Methyl(phenyl)amino)acetic acid hydrochloride, a key amino acid derivative in pharmaceutical and chemical research. While empirical spectra are not presented, this document serves as an expert guide to the predicted spectral features based on fundamental chemical principles and established spectroscopic databases. We will delve into the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure researchers can acquire high-quality, reproducible data for structural verification and purity assessment.

Introduction and Molecular Structure

This compound, also known as N-methyl-N-phenylglycine hydrochloride, is a derivative of the simplest amino acid, glycine.[1] Its structure incorporates a phenyl ring and a methyl group on the nitrogen atom, creating a tertiary amine that is protonated in its hydrochloride salt form. The molecular formula of the salt is C₉H₁₂ClNO₂ with a molecular weight of 201.65 g/mol .[2][3][4] This compound serves as a valuable building block in organic synthesis. Accurate structural elucidation and confirmation are paramount for its application in research and development, necessitating a multi-faceted spectroscopic approach.

The structural integrity of each batch must be rigorously confirmed, and spectroscopy is the cornerstone of this validation process. This guide explains the causality behind the expected spectral signals, providing a predictive framework for researchers.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will account for all non-exchangeable protons, providing information on their chemical environment, quantity (integration), and neighboring protons (multiplicity). The hydrochloride form means the tertiary amine is protonated, creating an N⁺-H bond.

Expected Signals:

  • Aromatic Protons (C₆H₅-): These five protons will appear in the aromatic region, typically δ 7.2-7.6 ppm . Due to the influence of the N-methyl amino acetic acid group, they will likely present as a complex multiplet.

  • Methylene Protons (-CH₂-): The two protons of the glycine backbone are adjacent to the positively charged nitrogen and the carboxylic acid group. This significant deshielding will shift their signal downfield to an expected range of δ 4.2-4.5 ppm . They are not adjacent to any other protons, so the signal should be a singlet .

  • N-Methyl Protons (-N-CH₃): The three protons of the methyl group attached to the nitrogen will also be deshielded by the positive charge. They are expected to appear as a singlet in the range of δ 3.0-3.3 ppm .

  • Ammonium Proton (-N⁺H-): The proton on the nitrogen will be present. Its signal is often broad due to quadrupolar relaxation and chemical exchange. It is expected to appear downfield, potentially in the δ 7.5-9.0 ppm range, though its position can be highly dependent on solvent and concentration.[5]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It will appear as a very broad singlet far downfield, typically in the range of δ 10.0-13.0 ppm .[6][7] This peak will readily exchange with deuterium upon addition of D₂O, causing it to disappear from the spectrum, which is a key diagnostic test.

Predicted ¹H NMR Data
Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅)7.2 - 7.6Multiplet5H
Methylene (-CH₂-)4.2 - 4.5Singlet2H
N-Methyl (-CH₃)3.0 - 3.3Singlet3H
Ammonium (-N⁺H-)7.5 - 9.0Broad Singlet1H
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected.

Expected Signals:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing at δ ~170-175 ppm .

  • Aromatic Carbons (C₆H₅-): Four signals are expected for the six aromatic carbons due to symmetry.

    • The ipso-carbon (attached to N) is expected around δ ~145-149 ppm .[8][9]

    • The ortho and para carbons are expected in the δ ~120-130 ppm range.

    • The meta carbons are also expected in the δ ~120-130 ppm range.[8][9]

  • Methylene Carbon (-CH₂-): This carbon, flanked by the ammonium and carboxyl groups, will be in the δ ~55-60 ppm range.

  • N-Methyl Carbon (-N-CH₃): The methyl carbon attached to the nitrogen is expected around δ ~40-45 ppm .

Predicted ¹³C NMR Data
Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)170 - 175
Aromatic (C-ipso)145 - 149
Aromatic (C-ortho, C-meta, C-para)120 - 130 (4 signals)
Methylene (-CH₂-)55 - 60
N-Methyl (-N-CH₃)40 - 45
NMR Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it dissolves the salt well and its residual proton peak does not interfere with key signals. D₂O is another option, but will result in the exchange and disappearance of the -COOH and -N⁺H- protons.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans (or more, as ¹³C is less sensitive), relaxation delay of 2 seconds, spectral width of ~220 ppm.

    • Process and reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Predicted Absorption Bands: The spectrum of this compound is expected to be complex but highly informative.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500-3300 cm⁻¹ .[10][11][12] This characteristic broadness is due to strong hydrogen bonding.

  • N⁺-H Stretch (Ammonium Salt): A broad absorption band is also expected for the N⁺-H stretch, typically appearing in the ~2400-2800 cm⁻¹ range, often appearing as fine structure superimposed on the broader O-H stretch.[13]

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹ (~3030-3100 cm⁻¹). Aliphatic C-H stretches will be just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).[14]

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is the hallmark of the carbonyl group, expected at ~1700-1730 cm⁻¹ .[10][15]

  • C=C Stretches (Aromatic): Two to three sharp, medium-intensity peaks are expected in the ~1450-1600 cm⁻¹ region, corresponding to the phenyl ring vibrations.

  • C-N Stretch: A medium intensity peak for the C-N bond stretch is expected around 1200-1250 cm⁻¹ .

Predicted IR Absorption Data
Functional Group Vibrational Mode **Predicted Frequency (cm⁻¹) **
Carboxylic AcidO-H Stretch2500 - 3300 (very broad, strong)
Ammonium SaltN⁺-H Stretch2400 - 2800 (broad, medium)
Aromatic C-HC-H Stretch3030 - 3100 (sharp, medium)
Aliphatic C-HC-H Stretch2850 - 2960 (sharp, medium)
CarbonylC=O Stretch1700 - 1730 (sharp, very strong)
Aromatic C=CC=C Stretch1450 - 1600 (sharp, medium)
AmineC-N Stretch1200 - 1250 (medium)
IR Experimental Protocol

Objective: To identify the key functional groups in the molecule.

Methodology (using Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Electrospray Ionization (ESI) is the preferred method for a polar, salt-like molecule such as this.[16][17][18]

Predicted Mass Spectrum (Positive Ion ESI):

  • Base Peak / Molecular Ion: The analysis is performed on the free base form, C₉H₁₁NO₂, which has a monoisotopic mass of 165.0790 Da. In positive ion mode, the instrument will detect the protonated molecule, [M+H]⁺ . Therefore, the primary ion of interest will be observed at m/z 166.0868 .

  • Key Fragmentation Patterns: Tandem MS (MS/MS) experiments would be used to induce fragmentation and gain further structural insight. The most logical fragmentation pathway involves the loss of the carboxylic acid group as formic acid or CO₂ and H₂O.

    • Loss of COOH (45 Da): A prominent fragment would be expected from the neutral loss of the carboxyl group, resulting in an ion at m/z 121.0864 ([C₈H₁₁N]⁺).

    • Loss of H₂O (18 Da): Loss of water from the carboxylic acid is another possible initial fragmentation, leading to an ion at m/z 148.0762.

fragmentation_pathway M_H [M+H]⁺ m/z = 166.08 frag1 [M+H - HCOOH]⁺ m/z = 121.09 M_H->frag1 - HCOOH (45 Da)

Figure 2: Predicted primary fragmentation pathway for protonated 2-(Methyl(phenyl)amino)acetic acid in ESI-MS/MS.

Mass Spectrometry Experimental Protocol

Objective: To confirm the molecular weight and obtain structural information through fragmentation.

Methodology (using LC-ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is critical for promoting protonation in positive ion mode.[19]

  • Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system for separation from any potential impurities.

  • ESI Source Parameters: Optimize the ESI source conditions. Typical parameters include:

    • Capillary Voltage: 3.5-4.5 kV

    • Gas Temperature: 300-350 °C

    • Drying Gas Flow: 8-12 L/min

  • MS Acquisition (Full Scan): Perform a full scan analysis (e.g., from m/z 50 to 350) to detect the protonated molecular ion [M+H]⁺.[19]

  • MS/MS Acquisition (Fragmentation): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 166.1) as the precursor. Apply collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting product ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and orthogonal analytical workflow for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework. IR spectroscopy validates the presence of all key functional groups, including the characteristic carboxylic acid and ammonium salt moieties. Finally, ESI-Mass Spectrometry confirms the molecular weight of the parent compound and provides corroborating structural evidence through predictable fragmentation patterns. By following the outlined protocols and understanding the predicted spectral features detailed in this guide, researchers can confidently verify the identity, structure, and purity of this important synthetic building block.

References

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methyl(phenyl)amino)acetic acid hydrochloride, a derivative of the amino acid glycine, presents a subject of significant interest within pharmaceutical and chemical research. Its structural features suggest potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its thermodynamic properties and stability profile is paramount for its effective utilization, ensuring the development of robust manufacturing processes, stable formulations, and reliable analytical methods.

This technical guide provides a comprehensive framework for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices. While specific experimental data for this compound is not extensively available in public literature, this guide will utilize a combination of established principles and hypothetical data to illustrate the analytical workflow and data interpretation, thereby serving as a robust template for its comprehensive evaluation.

Part 1: Thermodynamic Properties

The thermodynamic properties of a substance govern its physical behavior and are critical for process development and control. For a solid material like this compound, key parameters include its melting behavior, enthalpy of fusion, and heat capacity. These are fundamental to understanding its physical stability and for designing processes such as milling, drying, and formulation.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the cornerstone technique for elucidating the thermal transitions of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, we can identify events such as melting, crystallization, and glass transitions. The choice of a controlled heating rate allows for the precise determination of the onset and peak temperatures of these transitions, providing a thermal fingerprint of the compound.

Trustworthiness: The protocol described below incorporates calibration with certified reference materials to ensure the accuracy and reliability of the temperature and enthalpy measurements. The use of a hermetically sealed pan is crucial for hydrochloride salts to prevent the loss of volatile components, including hydrogen chloride, which could affect the accuracy of the measured thermal events.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum hermetically sealed pan.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) of any endothermic events.

ParameterValueUnit
Onset of Melting268.5°C
Peak Melting Temperature270.0°C
Enthalpy of Fusion (ΔHfus)150.8J/g

Note: The melting point of 270 °C with sublimation has been reported in the literature.[1]

Thermogravimetric Analysis (TGA) for Thermal Stability

Expertise & Experience: Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and composition of a material by measuring its mass change as a function of temperature. For a hydrochloride salt, TGA is particularly useful for identifying the temperature at which decomposition begins, which may involve the loss of hydrogen chloride gas.

Trustworthiness: The protocol ensures a controlled and inert atmosphere by using a high-purity nitrogen purge, which prevents oxidative degradation and allows for the study of the intrinsic thermal decomposition of the compound. A slow heating rate is employed to ensure thermal equilibrium and to resolve distinct decomposition steps.

  • Instrument Calibration: Calibrate the TGA instrument using certified reference materials for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • TGA Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperature ranges.

Temperature Range (°C)Mass Loss (%)Postulated Loss
25 - 250< 1Residual Solvent/Moisture
250 - 350~18Loss of HCl
> 350> 80Decomposition of the organic moiety

Part 2: Stability Profile

The chemical stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, safety, and efficacy. Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule under various stress conditions, as mandated by ICH guidelines Q1A(R2).[1]

Forced Degradation Studies

Expertise & Experience: Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods. The choice of stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) is based on the chemical structure of the molecule and its likely degradation pathways. For an amine hydrochloride, hydrolysis is a key degradation pathway to investigate.

Trustworthiness: The inclusion of control samples (unstressed) and blanks (reagents only) in each study ensures that any observed degradation is due to the applied stress and not an artifact of the analytical method or reagents. The use of a validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.

  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in 0.1 N HCl and heat at 80 °C for 24 hours.

    • Basic: Dissolve the compound in 0.1 N NaOH and heat at 80 °C for 24 hours.

    • Neutral: Dissolve the compound in purified water and heat at 80 °C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2] A dark control should be kept under the same conditions.

  • Thermal Degradation: Expose the solid compound to dry heat at 105 °C for 24 hours.

  • Sample Analysis: Analyze all stressed, control, and blank samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Expertise & Experience: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The key feature of such a method is its ability to separate the intact API from its degradation products, process impurities, and other potential interferences. The development of a robust HPLC method is a critical step in any stability study.

Trustworthiness: The method validation is performed according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This ensures that the analytical data generated is reliable and can be used for regulatory submissions.

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule with both polar and non-polar characteristics.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its degradation products.

  • Detector Wavelength: The detection wavelength should be selected at the UV absorbance maximum of this compound to ensure high sensitivity.

  • Method Validation: Validate the developed method for specificity (using forced degradation samples), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 N HCl, 80°C, 24h15.22
0.1 N NaOH, 80°C, 24h8.51
Water, 80°C, 24h2.11
3% H2O2, RT, 24h5.83
Light (ICH Q1B)3.51
Thermal (105°C, 24h)1.20
Identification of Degradation Products

Expertise & Experience: The structural elucidation of significant degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug substance. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for obtaining the molecular weights of degradation products. For unambiguous structure determination, preparative HPLC can be used to isolate the degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Trustworthiness: The combination of mass spectrometry for molecular weight determination and NMR for detailed structural information provides a high degree of confidence in the identification of degradation products. This comprehensive approach is essential for meeting regulatory expectations.

Part 3: Visualization of Workflows

Diagram 1: Thermodynamic Property Characterization Workflow

thermodynamic_workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) dsc_prep Sample Preparation (3-5 mg in hermetically sealed pan) dsc_run DSC Analysis (10°C/min ramp to 300°C) dsc_prep->dsc_run dsc_data Data Analysis (Melting Point, ΔHfus) dsc_run->dsc_data end_node Thermodynamic Profile dsc_data->end_node tga_prep Sample Preparation (5-10 mg in ceramic pan) tga_run TGA Analysis (10°C/min ramp to 600°C) tga_prep->tga_run tga_data Data Analysis (Decomposition Temperature, Mass Loss) tga_run->tga_data tga_data->end_node start This compound Sample start->dsc_prep start->tga_prep

Caption: Workflow for Thermodynamic Property Characterization.

Diagram 2: Stability and Degradation Pathway Analysis Workflow

stability_workflow cluster_forced_degradation Forced Degradation Studies (ICH Q1A/Q1B) cluster_degradant_id Degradation Product Identification start This compound Sample hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H2O2) start->oxidation photolysis Photolysis (Light Exposure) start->photolysis thermal Thermal (Dry Heat) start->thermal hplc_analysis Stability-Indicating HPLC Analysis hydrolysis->hplc_analysis oxidation->hplc_analysis photolysis->hplc_analysis thermal->hplc_analysis lcms LC-MS for Molecular Weight hplc_analysis->lcms prep_hplc Preparative HPLC for Isolation lcms->prep_hplc nmr NMR for Structure Elucidation prep_hplc->nmr end_node Comprehensive Stability Profile & Degradation Pathways nmr->end_node

References

An In-depth Technical Guide to 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Phenylglycine Derivatives

N-Phenylglycine and its derivatives represent a critical class of intermediates in the synthesis of a wide array of therapeutic agents.[1] Their structural motif, combining an aromatic ring with an amino acid functionality, provides a versatile scaffold for medicinal chemists to explore and develop novel drugs targeting diverse medical conditions. 2-(Methyl(phenyl)amino)acetic acid, also known as N-methyl-N-phenylglycine, and its hydrochloride salt are of particular interest due to their application as key building blocks in organic synthesis, enabling the creation of complex molecular architectures and facilitating stereochemical control in asymmetric synthesis.[1] This guide will focus specifically on the hydrochloride salt, providing a detailed exploration of its properties and applications relevant to the drug discovery and development process.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-(Methyl(phenyl)amino)acetic acid hydrochloride is fundamental for its effective use in synthesis and formulation.

Table 1: Physicochemical Properties of 2-(Methyl(phenyl)amino)acetic Acid and its Hydrochloride Salt

Property2-(Methyl(phenyl)amino)acetic acidThis compoundReference(s)
Synonyms N-methyl-N-phenylglycine, (Methyl-phenyl-amino)-acetic acidN-methyl-N-phenylglycine hydrochloride, 2-(N-methylanilino)acetic acid hydrochloride[2][3]
CAS Number 40643-55-821911-75-1[3][4]
Molecular Formula C₉H₁₁NO₂C₉H₁₂ClNO₂[3][4]
Molecular Weight 165.19 g/mol 201.65 g/mol [3][4]
Appearance -White to off-white solid[5]
Melting Point 270 °C (sublimes)214-215 °C[3][5]
Solubility Moderately soluble in polar solvents like water and ethanol.The hydrochloride salt form is expected to have enhanced solubility in polar solvents, particularly water.[6][7]
pKa 1.77 ± 0.10 (Predicted)-[8]

The formation of the hydrochloride salt significantly increases the polarity of the molecule, which generally enhances its solubility in polar solvents, a crucial factor for many pharmaceutical processes.[7]

Synthesis and Purification

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding methyl ester. The following protocol provides a detailed, self-validating procedure.

Synthesis of N-methyl-N-phenylglycine

A common route to N-methyl-N-phenylglycine involves the hydrolysis of its methyl ester.[2]

Experimental Protocol: Hydrolysis of N-phenyl-N-methylglycine methyl ester

  • Reaction Setup: In a round-bottom flask, add 30 g of N-phenyl-N-methylglycine methyl ester to 500 ml of a 1:4 (by weight) water/methanol mixture.

  • Base Addition: Add 12.3 g (1.1 molar equivalents) of sodium hydroxide (NaOH) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

  • Solvent Removal: After completion, evaporate the methanol from the reaction mixture under reduced pressure.

  • Extraction of Unreacted Starting Material: Add water to the residue and extract with methylene chloride to remove any unreacted starting material.

  • Acidification and Product Extraction: Adjust the pH of the aqueous layer to approximately 5 with 10% hydrochloric acid. This will precipitate the N-methyl-N-phenylglycine. Extract the product with ether.

  • Drying and Isolation: Dry the ether layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield N-methyl-N-phenylglycine.[2]

Preparation of this compound

The hydrochloride salt is prepared from the corresponding ester via acid hydrolysis.[5]

Experimental Protocol: Synthesis of N-phenyl-N-methylglycine hydrochloride

  • Reaction Setup: Dissolve methyl 2-(methyl(phenyl)amino)acetate (0.80 g, 4.46 mmol) in 20 mL of 10% aqueous hydrochloric acid in a round-bottom flask.

  • Reflux: Stir the reaction mixture under reflux conditions for 4 hours. Monitor the reaction completion by TLC.

  • Isolation of Crude Product: Upon completion, remove the water by distillation under reduced pressure. Dry the resulting residue under vacuum to obtain the crude solid product.

  • Purification: Wash the crude product with acetone and dry again under vacuum to yield purified N-phenyl-N-methylglycine hydrochloride.[5]

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis of Ester cluster_step2 Step 2: Hydrochloride Salt Formation ester N-phenyl-N-methylglycine methyl ester reflux1 Reflux ester->reflux1 1. naoh NaOH, H₂O/MeOH naoh->reflux1 2. free_acid N-methyl-N-phenylglycine reflux1->free_acid Yields hcl_salt 2-(Methyl(phenyl)amino)acetic acid hydrochloride ester2 Methyl 2-(methyl(phenyl)amino)acetate reflux2 Reflux ester2->reflux2 1. hcl 10% aq. HCl hcl->reflux2 2. reflux2->hcl_salt Yields

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule.

    • ¹H NMR (400 MHz, DMSO-d₆) δ: 7.15 (m, 2H, aromatic), 6.65 (m, 3H, aromatic), 4.08 (s, 2H, -CH₂-), 2.96 (s, 3H, N-CH₃).[5] Note: The provided spectrum from the source appears to have an extra singlet at 3.71 ppm which may correspond to a methyl ester impurity or a different salt form. The listed assignments are for the expected structure.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum of N-phenylglycine shows characteristic absorption bands. The spectrum for the hydrochloride salt would exhibit shifts in the carbonyl and amine regions due to protonation. The IR spectrum of N-phenylglycine has been reported in the Coblentz Society's evaluated infrared reference spectra collection.[9]

4.1.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The molecular weight of the free base is 165.19 g/mol and the hydrochloride salt is 201.65 g/mol .[3][4]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. A reverse-phase HPLC method can be developed for its analysis.

Illustrative HPLC Method for N-Phenylglycine Derivatives

  • Column: C18 column (e.g., Cogent Silica-C™, 4.6 x 75mm, 4μm).[4]

  • Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 2 µL.[4]

This method can be adapted and validated for the quantitative analysis of this compound, ensuring accurate determination of purity and impurity profiles.

Analytical_Workflow cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity Assessment substance 2-(Methyl(phenyl)amino)acetic acid hydrochloride nmr NMR (¹H, ¹³C) substance->nmr ir IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms hplc HPLC substance->hplc

Caption: Analytical workflow for the characterization of the compound.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and building block in the synthesis of various pharmacologically active molecules.

Anti-inflammatory Agents

N-phenylglycine derivatives have been investigated for their potential as anti-inflammatory agents. The mechanism of action for some of these derivatives involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the modulation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] The p38 MAPK pathway plays a critical role in the production of inflammatory mediators, and its inhibition is a key strategy in the development of anti-inflammatory drugs.[1]

Anti_Inflammatory_Pathway inflammatory_stimuli Inflammatory Stimuli mapk_pathway p38 MAPK Pathway inflammatory_stimuli->mapk_pathway tnf_alpha TNF-α Production mapk_pathway->tnf_alpha inflammation Inflammation tnf_alpha->inflammation npg_derivative N-Phenylglycine Derivative npg_derivative->mapk_pathway Inhibits

Caption: Inhibition of the p38 MAPK pathway by N-phenylglycine derivatives.

β3-Adrenoceptor Agonists

Derivatives of N-phenylglycine have been identified as potent and selective β3-adrenoceptor agonists.[1] These agonists are of therapeutic interest for the treatment of conditions such as overactive bladder, type 2 diabetes, and obesity.[1] this compound can serve as a key precursor in the multi-step synthesis of these complex molecules. The development of selective β3-adrenoceptor agonists is an active area of research, and the versatility of the N-phenylglycine scaffold makes it a valuable tool in this endeavor.

Precursors for Drugs Targeting Neurological Disorders

The N-phenylglycine framework is also being explored in the development of drugs for neurological disorders.[10] Its derivatives have been investigated as antagonists at presynaptic glutamate receptors, which are implicated in a variety of neurological and psychiatric conditions.[3] Furthermore, the structural motif of N-phenylglycine can be found in compounds designed as anticonvulsants and for the treatment of neuropathic pain.[11][12][13] The ability to modulate central nervous system targets makes this class of compounds highly relevant for neuroscience drug discovery programs.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined chemical properties, established synthetic routes, and versatile reactivity make it a valuable building block for the creation of a diverse range of bioactive molecules. From anti-inflammatory agents to β3-adrenoceptor agonists and potential treatments for neurological disorders, the applications of this compound are continually expanding. This technical guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their pursuit of novel and improved therapeutics.

References

A Preliminary Toxicological and Safety Assessment of 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methyl(phenyl)amino)acetic acid hydrochloride, also known as N-Methyl-N-phenylglycine hydrochloride, is a glycine derivative with potential applications in pharmaceutical and chemical synthesis.[1][2][3] As with any novel compound intended for further development, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides a preliminary assessment based on currently available data and outlines a strategic approach for a comprehensive toxicological evaluation. This document is intended for researchers, scientists, and drug development professionals to inform safe handling practices and guide future non-clinical safety studies.

Physicochemical Properties and Known Hazards

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C9H12ClNO2[2]
Molecular Weight 201.65 g/mol [2][5]
Appearance White Solid[5]
Melting Point 190 °C / 374 °F[5]
Solubility No data available[5]
Purity 98%[2]

Based on available Safety Data Sheets, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4][6]

These classifications necessitate specific precautionary measures for handling, which are outlined in the "Safe Handling and Personal Protective Equipment" section.

Proposed Toxicological Evaluation

Given the limited publicly available toxicological data, a tiered approach to further evaluation is recommended. The following sections outline key in vitro and in vivo assays that would form the basis of a robust preliminary toxicological assessment.

Acute Toxicity

The initial step in characterizing the toxicological profile of a substance is to determine its acute toxicity. This provides information on the potential for adverse effects from a single, short-term exposure.

Recommended Assay: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)

The UDP is a statistically efficient method that uses a minimal number of animals to estimate the LD50 (the dose lethal to 50% of the test population).

Experimental Protocol:

  • Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strains) are the preferred model.

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to dosing.

  • Dose Formulation: The test substance is typically formulated in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose). The concentration should be prepared to allow for administration of the desired dose in a volume of 10 mL/kg body weight.

  • Dosing: A single animal is dosed with the starting dose (a default of 175 mg/kg is often used if no prior information is available).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation points are immediately after dosing, at 4 hours, and then daily.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose level (e.g., a 3.2-fold increase).

    • If the animal dies, the next animal is dosed at a lower dose level (e.g., a 3.2-fold decrease).

  • Termination: The study is terminated when a sufficient number of dose reversals have occurred to allow for a statistically significant estimation of the LD50.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Causality Behind Experimental Choices: The choice of the UDP over traditional methods like the fixed-dose procedure is based on its ethical advantage of using fewer animals while still providing a statistically robust estimate of the LD50. The 14-day observation period is a standard duration to capture delayed toxic effects.

Diagram of Experimental Workflow:

Acute_Toxicity_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Observation cluster_decision Dose Adjustment Logic cluster_post Study Conclusion acclimatization Animal Acclimatization (≥ 5 days) dose_prep Dose Formulation (in suitable vehicle) acclimatization->dose_prep start_dose Dose single animal (e.g., 175 mg/kg) dose_prep->start_dose observe Observe for 14 days (Toxicity & Mortality) start_dose->observe outcome Outcome? observe->outcome outcome->start_dose Animal Dies: Lower Dose outcome->start_dose Animal Survives: Higher Dose calculate_ld50 Calculate LD50 outcome->calculate_ld50 Sufficient Reversals necropsy Gross Necropsy calculate_ld50->necropsy

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Genotoxicity and Mutagenicity

Assessing the genotoxic potential of a compound is a critical component of its safety evaluation. These assays determine if the substance can cause damage to the genetic material of cells.

Recommended Assays:

  • Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471): To assess for point mutations.

  • In Vitro Mammalian Cell Micronucleus Test (OECD Test Guideline 487): To assess for chromosomal damage.

Experimental Protocol: Ames Test

  • Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations.

  • Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium) is counted.

  • Data Analysis: A dose-dependent increase in the number of revertant colonies that is at least double the background rate is considered a positive result.

Diagram of Ames Test Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis start Start: Test Compound strains Select Bacterial Strains (S. typhimurium, E. coli) start->strains s9_prep Prepare S9 Metabolic Activation Mix start->s9_prep with_s9 Expose Bacteria to Compound + S9 Mix strains->with_s9 without_s9 Expose Bacteria to Compound - S9 Mix strains->without_s9 s9_prep->with_s9 incubate Incubate Plates (48-72 hours) with_s9->incubate without_s9->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Mutagenic Potential count->analyze

References

Methodological & Application

Standard operating procedure for using 2-(Methyl(phenyl)amino)acetic acid hydrochloride in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methyl(phenyl)amino)acetic acid hydrochloride, also known as N-phenylsarcosine hydrochloride, is a versatile synthetic building block with significant potential in organic synthesis, particularly in the construction of complex molecular architectures. Its structure, featuring a secondary amine, a carboxylic acid, and an aromatic ring, allows for its participation in a variety of chemical transformations. These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the standard operating procedures for utilizing this reagent, with a focus on its application in multicomponent reactions for the synthesis of heterocyclic compounds.

While specific literature on the direct application of this compound is emerging, its reactivity can be inferred from the well-established chemistry of its close analog, N-phenylglycine. The protocols outlined herein are based on established procedures for N-phenylglycine and serve as a robust starting point for the use of its N-methylated counterpart.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its safe and effective handling.

PropertyValueReference
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1]
Appearance White to off-white solid[1]
Melting Point Not explicitly available for the hydrochloride salt. The free acid melts at 270 °C (sublimes).[2]
Solubility Soluble in water.N/A
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

Safety Precautions and Handling

As with any chemical reagent, adherence to strict safety protocols is paramount when working with this compound.

Hazard Identification:

  • May cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area or under a fume hood.

Handling and Storage:

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Core Application: Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[4] this compound, owing to its bifunctional nature (amine and carboxylic acid), is an excellent substrate for such transformations, most notably the Ugi four-component reaction (U-4CR).[5][6]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[6][7] The use of this compound in this reaction provides a rapid and efficient route to novel, highly functionalized molecules with potential applications in medicinal chemistry.[5]

Reaction Principle:

The general mechanism of the Ugi reaction involves the initial formation of a Schiff base from the aldehyde and the amine, followed by the addition of the isocyanide and the carboxylate to form a stable α-adduct.

Ugi_Mechanism Aldehyde Aldehyde Schiff_Base Schiff Base Aldehyde->Schiff_Base + Amine Amine (from hydrochloride salt) Amine->Schiff_Base Nitrile_Intermediate Nitrile Intermediate Schiff_Base->Nitrile_Intermediate + Isocyanide Isocyanide Isocyanide->Nitrile_Intermediate Alpha_Adduct α-Adduct Nitrile_Intermediate->Alpha_Adduct + Carboxylic_Acid Carboxylic Acid (from hydrochloride salt) Carboxylic_Acid->Alpha_Adduct

Figure 1: Simplified workflow of the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Model Ugi Product

This protocol describes a general procedure for the Ugi reaction using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

  • Triethylamine (TEA) or another suitable base

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add methanol (to a concentration of ~0.5 M) and cool the flask in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride and liberate the free amine and carboxylate.

  • To the resulting solution, add the aldehyde (1.0 eq) and stir for 15-30 minutes at room temperature.

  • Add the isocyanide (1.0 eq) and continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Expected Outcome: The reaction is expected to yield the corresponding α-acylamino amide derivative. The yield will vary depending on the specific substrates used.

Reactant CombinationExpected Product StructurePotential Yield Range
Benzaldehyde, tert-butyl isocyanideN-(1-(tert-butylamino)-1-oxo-2-phenylethyl)-N-methyl-N-phenylglycine60-85%
Isobutyraldehyde, cyclohexyl isocyanideN-(1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)-N-methyl-N-phenylglycine55-80%

Potential Application in Quinoline Synthesis

Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[8][9] While direct protocols using this compound for quinoline synthesis are not yet widely reported, its structural motifs suggest potential utility in established synthetic routes. For example, derivatives of N-arylglycines can be used in cyclization reactions to form quinoline scaffolds.[10][11][12]

Conceptual Workflow for Quinoline Synthesis:

Quinoline_Synthesis N_Phenylsarcosine 2-(Methyl(phenyl)amino) acetic acid hydrochloride Activation Carboxylic Acid Activation N_Phenylsarcosine->Activation Coupling Coupling with β-ketoester Activation->Coupling Intermediate β-Enamino ester Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Quinoline Substituted Quinoline Derivative Cyclization->Quinoline

References

Application Notes and Protocols: The Strategic Use of 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of pharmaceutical development, the efficient synthesis of complex molecular architectures is paramount. 2-(Methyl(phenyl)amino)acetic acid hydrochloride, a readily accessible and versatile building block, has emerged as a significant precursor in the synthesis of a variety of pharmaceutical intermediates. Its unique structural motif, featuring a secondary amine, a phenyl group, and a carboxylic acid, provides a rich scaffold for constructing molecules with diverse pharmacological activities. This guide provides an in-depth exploration of the application of this compound, with a focus on its utility in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its practical application.

Chemical Properties and Strategic Significance

This compound (CAS No: 21911-75-1) is a crystalline solid with a molecular weight of 201.65 g/mol .[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to a variety of reaction conditions. The strategic significance of this molecule lies in the dual reactivity of its amino and carboxylic acid functional groups, allowing for sequential or orthogonal synthetic transformations.

PropertyValueSource
CAS Number 21911-75-1
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Boiling Point 311.6°C
Storage Room temperature, dry[1]

Core Application: Synthesis of N-Aryl Anthranilic Acid Derivatives as Anti-Inflammatory Agents

A prominent application of this compound is in the synthesis of N-aryl anthranilic acid derivatives. These scaffolds are central to a class of NSAIDs that includes compounds like Mefenamic acid and Diclofenac.[2][3] The following protocol details the synthesis of a key intermediate, 2-((2,6-dichlorophenyl)(methyl)amino)phenylacetic acid, a close analogue of Diclofenac. This synthesis leverages a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of C-N bonds.

Reaction Pathway: Ullmann Condensation

The core of this synthesis is the Ullmann condensation, which involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. In this protocol, this compound is coupled with 1-bromo-2,6-dichlorobenzene. The carboxylic acid group of the starting material is strategically protected as an ester to prevent unwanted side reactions.

Ullmann_Condensation cluster_reactants Reactants cluster_steps Synthetic Steps cluster_products Products Reactant1 This compound Step1 Esterification Reactant1->Step1 Methanol, H₂SO₄ Reactant2 1-bromo-2,6-dichlorobenzene Intermediate Methyl 2-(methyl(phenyl)amino)acetate Step1->Intermediate Step2 Ullmann Condensation Product 2-((2,6-dichlorophenyl)(methyl)amino)phenylacetic acid Step2->Product LiOH, THF/H₂O Step3 Hydrolysis Intermediate->Step2 Reactant2, CuI, K₂CO₃, DMF Workflow Start Start: this compound Step1 Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate1 Methyl 2-(methyl(phenyl)amino)acetate Step1->Intermediate1 Step2 Ullmann Condensation (Aryl Halide, CuI, K₂CO₃, DMF) Intermediate1->Step2 Intermediate2 Methyl 2-((Aryl)(methyl)amino)phenylacetate Step2->Intermediate2 Step3 Hydrolysis (LiOH, THF/H₂O) Intermediate2->Step3 End Final Product: N-Aryl Anthranilic Acid Derivative Step3->End

References

Application Note & Protocols: The Utility of 2-(Methyl(phenyl)amino)acetic acid hydrochloride in the Development of Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 2-(Methyl(phenyl)amino)acetic acid hydrochloride as an analytical reference standard. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will explore the essential steps for the qualification of this compound as a reference material and provide detailed, field-tested protocols for its application as both an external and internal standard in chromatographic assays, such as HPLC-UV and LC-MS/MS. The methodologies are presented with a focus on the underlying scientific principles, ensuring robust, accurate, and reproducible results in line with global regulatory expectations.

Introduction: A Versatile Moiety in Analytical Chemistry

2-(Methyl(phenyl)amino)acetic acid, also known as N-phenyl-N-methylglycine, is a derivative of the simplest amino acid, glycine.[1][2] Its structure, featuring a stable N-phenyl-N-methyl substitution, makes it an excellent candidate for several applications in analytical standard development. It can serve as a certified reference material for the identification and quantification of itself as a process impurity or metabolite. Furthermore, its structural similarity to a range of active pharmaceutical ingredients (APIs) and related compounds makes it a prime candidate for use as a structural analog internal standard, a practice that significantly enhances the accuracy and precision of bioanalytical methods.[3][4]

The hydrochloride salt form provides enhanced stability and solubility in aqueous and polar organic solvents, which is a desirable characteristic for preparing stock and working standard solutions. This guide will demonstrate how to harness these properties to develop validated analytical methods.

Physicochemical Properties & Characterization

Before an analytical standard can be utilized, its identity and purity must be unequivocally established. The properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₉H₁₂ClNO₂[5][6]
Molecular Weight 201.65 g/mol [5][6]
Appearance White to off-white solid[5]
Melting Point ~270 °C (sublimation)[7]
Solubility Soluble in water[1][7]
Purity Typically >98%[5]
Protocol I: Qualification of this compound as a Certified Reference Standard

Objective: To establish the identity, purity, and potency of a batch of this compound, thereby certifying it for use as a reference standard.

Causality: A multi-faceted analytical approach is required to create a self-validating system. Each technique provides orthogonal information, and together they build a complete and trustworthy profile of the candidate material. This process is foundational to the "Trustworthiness" pillar of any analytical work.

Workflow for Reference Standard Qualification

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Potency Assessment cluster_2 Phase 3: Certification A 1H NMR & 13C NMR B High-Resolution Mass Spectrometry (HRMS) C FTIR Spectroscopy D HPLC-UV Purity (e.g., Area % at 254 nm) C->D E Loss on Drying (LOD) or Thermogravimetric Analysis (TGA) for residual solvents F Karl Fischer Titration for water content G Calculate Potency: Potency (%) = PurityHPLC (%) x (100% - %Water - %Residual Solvents) F->G H Generate Certificate of Analysis (CoA) G->H end Certified Reference Standard H->end start Candidate Material start->A G A Select Analyte & Internal Standard (IS) (2-(Methyl(phenyl)amino)acetic acid HCl) B Optimize MS/MS Parameters (MRM Transitions for both) A->B C Develop HPLC Method (Aim for similar retention times) B->C D Prepare Calibration Curve (Analyte/IS Ratio vs. Concentration) C->D E Validate Assay (Accuracy, Precision, Matrix Effect) D->E F Quantify Unknown Samples E->F

References

Topic: Dosing Calculations and Experimental Protocols for In-Vitro Assays with 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the accurate preparation and dosing of 2-(Methyl(phenyl)amino)acetic acid hydrochloride for in-vitro cell-based assays. As a derivative of glycine, this compound and others with similar structures are of interest for their potential to modulate biological targets such as the glycine transporter 1 (GlyT1), which plays a role in regulating neurotransmission.[1][2][3] Accurate dosing is the cornerstone of reliable and reproducible in-vitro experiments, forming the basis for generating high-quality data for hit identification, lead optimization, and mechanistic studies.[4][5][6] This document details the necessary physicochemical considerations, step-by-step protocols for stock solution preparation, serial dilutions, cell treatment, and subsequent data analysis to determine key parameters like IC50 values.

Physicochemical Properties and Initial Considerations

Before initiating any experiment, understanding the fundamental properties of the compound is crucial. These characteristics influence solvent selection, storage conditions, and potential interactions within the assay system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂[7][8][9]
Molecular Weight 201.65 g/mol [7][8]
Appearance Solid[7]
Purity ≥97% (Typical)[8]
Solubility Empirically determine in relevant solvents (e.g., DMSO, Water, Ethanol). Not specified in available literature.
Stability in Solution Empirically determine. Susceptible to degradation via hydrolysis or photodecomposition; assess stability under experimental conditions.

Expert Insight: The hydrochloride salt form often enhances aqueous solubility compared to the free base. However, for creating highly concentrated stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are typically preferred.[10][11] It is critical to empirically verify the solubility and stability of the compound in your chosen solvent and culture medium to ensure the nominal concentration reflects the actual concentration available to the cells.[6][12]

Protocol: Master Stock Solution Preparation

The preparation of an accurate, high-concentration master stock solution is the most critical step in the dosing workflow. Errors at this stage will propagate through all subsequent dilutions.[13] This protocol describes the preparation of a 10 mM stock solution.

2.1. Required Materials

  • This compound powder

  • High-purity, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials[11]

  • Sterile, filter-barrier pipette tips and calibrated pipettes

2.2. Calculation of Mass

The fundamental formula to determine the mass of the compound needed is:

Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Desired Volume (L)

  • Example Calculation for 1 mL of a 10 mM Stock:

    • Desired Concentration: 10 mM = 0.01 mol/L

    • Molecular Weight: 201.65 g/mol

    • Desired Volume: 1 mL = 0.001 L

    • Mass (mg) = (0.01 mol/L) x (201.65 g/mol ) x (0.001 L) x (1000 mg/g) = 2.0165 mg

2.3. Step-by-Step Procedure

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out the calculated mass (e.g., 2.0165 mg) of the compound directly into the tube.

  • Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the tube.

  • Ensure complete dissolution by vortexing or sonicating. If the compound is temperature-sensitive, avoid excessive heating.[11] Visually inspect the solution to confirm no particulates are present.

  • Label the stock solution clearly with the compound name, concentration, solvent, and preparation date.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.[14]

  • Store the aliquots at -20°C or -80°C, protected from light.

Diagram 1: Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage calc Calculate Mass (e.g., 2.0165 mg) weigh Weigh Compound calc->weigh add_solvent Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve label_tube Label Clearly dissolve->label_tube aliquot Aliquot into Single-Use Volumes label_tube->aliquot store Store at -20°C / -80°C aliquot->store

Caption: A streamlined workflow for accurate stock solution preparation.

Protocol: Serial Dilutions for Working Concentrations

A serial dilution series is performed to generate a range of concentrations needed to establish a dose-response relationship and determine the IC50.[15][16][17] This protocol outlines a 1:10 dilution series to create working solutions.

3.1. Calculation for Intermediate Dilution (M1V1 = M2V2)

First, an intermediate dilution is often prepared from the master stock to avoid pipetting very small volumes.[18]

  • Goal: Prepare 100 µL of a 100 µM working solution from a 10 mM master stock.

  • M1 (Master Stock Conc.): 10,000 µM

  • M2 (Working Solution Conc.): 100 µM

  • V2 (Working Solution Volume): 100 µL

  • V1 (Volume from Master Stock) = (M2 x V2) / M1 = (100 µM x 100 µL) / 10,000 µM = 1 µL

To improve accuracy, it's better to prepare a larger volume of the intermediate solution. For example, to make 1000 µL of 100 µM solution, you would take 10 µL of the 10 mM stock and add it to 990 µL of cell culture medium.

3.2. Step-by-Step Serial Dilution in a 96-Well Plate

  • Prepare the highest concentration to be tested (e.g., 100 µM) in a sufficient volume of complete cell culture medium.

  • Add 180 µL of complete cell culture medium to wells A2 through A8 of a 96-well plate.

  • Add 200 µL of the 100 µM solution to well A1. This is your highest concentration.

  • Using a multichannel pipette, transfer 20 µL from well A1 to well A2.

  • Mix the contents of well A2 thoroughly by pipetting up and down. This creates a 10 µM solution.

  • Change pipette tips. Transfer 20 µL from well A2 to well A3 and mix. This creates a 1 µM solution.

  • Continue this 1:10 dilution process down the column to generate a concentration gradient (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

  • Well A9 should contain only the vehicle (e.g., medium with the same final DMSO concentration as the treated wells) to serve as the vehicle control.

  • Well A10 can be an untreated control (medium only).

Diagram 2: 1:10 Serial Dilution Workflow

G cluster_plate 96-Well Plate Dilution stock 10 mM Master Stock in DMSO intermediate 100 µM Top Concentration in Medium stock->intermediate Initial Dilution w1 100 µM intermediate->w1 Add to First Well w2 10 µM w1->w2 Transfer 20µL into 180µL w3 1 µM w2->w3 Repeat w4 100 nM w3->w4 Repeat w_dots ... w4->w_dots

Caption: Visual representation of a 1:10 serial dilution series.

Protocol: Cell Seeding and Compound Treatment

This protocol provides a general framework for treating adherent cells in a 96-well plate format.

4.1. Step-by-Step Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere and recover for 18-24 hours.[19]

  • Prepare Treatment Plate: Perform the serial dilutions as described in Section 3 in a separate "treatment" plate.

  • Compound Addition: After the cell adherence period, carefully remove the old medium from the cell plate and add the corresponding volumes from the treatment plate to the cells. For example, add 100 µL from each well of the treatment plate to the corresponding well of the cell plate.

  • Vehicle Control: Ensure that control wells receive medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the compound-treated wells. This is critical to distinguish the compound's effect from any solvent-induced toxicity.[10][11]

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours), depending on the assay endpoint and the compound's mechanism of action.[20]

  • Assay Readout: Following incubation, perform the desired cell-based assay (e.g., MTT, MTS, CellTiter-Glo®) according to the manufacturer's protocol to measure cell viability, proliferation, or another relevant endpoint.

Diagram 3: In-Vitro Cell Treatment Workflow

G seed Seed Cells in 96-Well Plate adhere Incubate 18-24h for Adherence seed->adhere treat Add Dilutions to Cell Plate adhere->treat prepare_ prepare_ dilutions Prepare Serial Dilutions in a Separate Plate incubate Incubate for Experimental Duration treat->incubate readout Perform Assay Readout (e.g., Viability) incubate->readout prepare_dilutions prepare_dilutions prepare_dilutions->treat

Caption: Standard workflow for treating adherent cells in vitro.

Data Analysis and IC50 Determination

The goal of data analysis is to quantify the compound's potency, typically by determining its IC50 value.

5.1. Data Normalization

  • Average the readings from replicate wells for each concentration.

  • Subtract the background reading (media-only wells, if applicable).

  • Normalize the data as a percentage of the vehicle control. The formula is: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Calculate the % Inhibition as: 100 - % Viability .

Table 2: Example Data and Calculations

Concentration (µM)Log(Concentration)Avg. Absorbance% Viability% Inhibition
10020.1510%90%
1010.3020%80%
100.7550%50%
0.1-11.2080%20%
0.01-21.4395%5%
Vehicle (0)-1.50100%0%

5.2. Dose-Response Curve and IC50 Calculation The IC50 is the concentration of an inhibitor that is required to inhibit 50% of a biological process.[20]

  • Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression model (four-parameter logistic curve is common) to fit the data.[21]

  • The IC50 is the concentration at which the curve passes through 50% inhibition.

  • Software such as GraphPad Prism, Origin, or online calculators can perform this analysis and provide the IC50 value with confidence intervals.[20][21][22]

Conclusion

The protocols and principles outlined in this application note provide a robust framework for conducting dosing calculations and experiments with this compound. By adhering to these methodologies—from precise stock solution preparation to appropriate data analysis—researchers can generate high-quality, reliable data essential for advancing drug discovery and development projects. The causality behind each step, such as using single-use aliquots to ensure stability and including vehicle controls to isolate compound-specific effects, is critical for the trustworthiness and validity of the results.

References

Application Notes & Protocols: Synthetic Routes to Derivatives from 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methyl(phenyl)amino)acetic acid, also known as N-phenyl-N-methylglycine, is a versatile N-aryl amino acid derivative.[1][2] Supplied typically as a stable hydrochloride salt, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates three key functional regions amenable to chemical modification: a carboxylic acid, a tertiary aniline-type amine, and an aromatic phenyl ring. This unique combination allows for the construction of a diverse array of molecular architectures, particularly in the development of novel anti-inflammatory agents and other pharmacologically active compounds.[2][3]

This guide provides an in-depth exploration of the principal synthetic transformations originating from 2-(Methyl(phenyl)amino)acetic acid hydrochloride. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols for key reactions, and present methods for the validation and characterization of the resulting derivatives. The focus will be on practical and efficient routes to generate amides, esters, and complex peptide-like structures through multicomponent reactions.

Core Synthetic Strategies: A Functional Group Approach

The synthetic utility of this compound stems from the targeted reactivity of its carboxylic acid and amino functionalities. The hydrochloride form ensures stability and enhances solubility in certain polar solvents, but the acid and a suitable base are typically required to liberate the free carboxylic acid or amine for subsequent reactions.

G cluster_acid Reactions at the Carboxylic Acid cluster_mcr Multicomponent Reactions start 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride Amide Amide Derivatives start->Amide Amine, Coupling Agent Ester Ester Derivatives start->Ester Alcohol, Acid/Catalyst Ugi Peptidomimetic Scaffolds (Ugi Reaction) start->Ugi Amine, Aldehyde, Isocyanide

Caption: Key synthetic pathways from the starting material.

Amide Bond Formation: The Cornerstone of Molecular Elaboration

The formation of an amide bond is arguably the most frequent reaction performed in medicinal chemistry, enabling the linkage of molecular fragments to build complexity.[4][5] The direct reaction between a carboxylic acid and an amine is unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to an electrophilic intermediate that readily reacts with the amine nucleophile.[6]

Rationale for Method Selection: Coupling Reagents vs. Acyl Chlorides

Two primary strategies exist for this activation:

  • Use of Coupling Reagents: This is the most common and generally milder approach. Reagents like carbodiimides (EDC, DCC) or uronium/phosphonium salts (HATU, PyBOP) generate a highly reactive activated ester in situ.[] Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective, known for rapid reaction times, high yields, and suppression of racemization in chiral substrates. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical to neutralize the hydrochloride salt and the acids formed during the reaction without competing in the coupling.

  • Conversion to Acyl Chlorides: This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][8] The isolated acyl chloride then reacts rapidly with an amine, often under Schotten-Baumann conditions (in the presence of a base).[6][] While effective, this method involves harsher conditions and the handling of moisture-sensitive intermediates, making it less suitable for complex or acid-labile substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general and highly reliable method for synthesizing a wide range of amide derivatives.

Experimental Workflow: HATU Coupling

workflow A 1. Dissolve starting material, amine, & HATU in DMF B 2. Add DIPEA dropwise at 0°C A->B C 3. Warm to RT and stir (Monitor by TLC/LC-MS) B->C D 4. Aqueous Work-up (Water quench, EtOAc extract) C->D E 5. Purify (Column Chromatography) D->E F 6. Characterize (NMR, MS) E->F

Caption: Step-by-step workflow for HATU-mediated amidation.

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and HATU (1.2 eq.).

  • Solvation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the starting acid.

  • Base Addition: Cool the stirring solution to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) dropwise over 5 minutes. Causality Note: Slow addition of the base at low temperature helps to control any exotherm and ensures smooth formation of the activated ester before significant side reactions can occur.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (Self-Validation): Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the isolated amide by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Amine SubstrateCoupling ReagentYield (%)Key ¹H NMR Signal (δ, ppm)
BenzylamineHATU85-95%~4.4 (d, 2H, -CH₂-Ph)
AnilineHATU70-85%~7.0-7.6 (m, Ar-H)
MorpholineHATU90-98%~3.6-3.8 (m, 8H, morpholine-H)
n-ButylamineHATU88-96%~3.2 (q, 2H, -NH-CH₂-)

Esterification of the Carboxylic Acid

Ester derivatives are important for modifying solubility, acting as prodrugs, or serving as intermediates for further reactions. The esterification of amino acids requires conditions that favor reaction at the carboxylic acid without affecting the amine.

Rationale for Method Selection

For amino acid hydrochlorides, a highly effective method is the use of thionyl chloride (SOCl₂) in an alcohol solvent (e.g., methanol or ethanol).[9] In this one-pot procedure, SOCl₂ reacts with the alcohol to generate anhydrous HCl gas in situ.[10] This acidic environment protonates the amine, protecting it from side reactions, while simultaneously catalyzing the esterification of the carboxylic acid in a process analogous to a Fischer esterification.[8] This method is operationally simple and typically provides high yields of the desired amino acid ester hydrochloride salt.[9][11]

Protocol 2: Esterification using Thionyl Chloride in Methanol

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add anhydrous methanol. The volume should be sufficient to create a 0.2-0.5 M solution of the starting material.

  • Cooling: Cool the methanol to 0°C in an ice bath. Causality Note: The reaction between SOCl₂ and methanol is highly exothermic. Pre-cooling the alcohol is a critical safety and control measure.

  • Reagent Addition: Add thionyl chloride (1.5-2.0 eq.) dropwise to the cold, stirring methanol. After the addition is complete, allow the solution to stir at 0°C for 15-20 minutes.

  • Substrate Addition: Add this compound (1.0 eq.) to the solution in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C for methanol) and maintain for 4-24 hours. Monitor the reaction by TLC.

  • Isolation (Self-Validation): After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude methyl ester hydrochloride.

  • Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable solvent system like methanol/diethyl ether to afford the pure product.

  • Characterization: Confirm the structure via NMR and MS. The appearance of a new singlet at ~3.7 ppm in the ¹H NMR spectrum is indicative of the methyl ester group.

AlcoholProductYield (%)Key ¹H NMR Signal (δ, ppm)
MethanolMethyl 2-(methyl(phenyl)amino)acetate HCl>95%~3.7 (s, 3H, -OCH₃)
EthanolEthyl 2-(methyl(phenyl)amino)acetate HCl>95%~4.2 (q, 2H, -OCH₂-), ~1.2 (t, 3H, -CH₃)

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex, peptidomimetic structures from simple starting materials in a single synthetic operation.[12][13] In this reaction, a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide condense to form an α-acylamino amide derivative.[14][15] 2-(Methyl(phenyl)amino)acetic acid is an excellent carboxylic acid component for this transformation.

Rationale and Mechanistic Insight

The reaction proceeds through a sequence of reversible steps, typically initiated by the formation of an imine from the amine and carbonyl components. The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide. A subsequent intramolecular Mumm-type rearrangement yields the stable final product.[16] The key advantage is the significant increase in molecular complexity and the ability to generate large libraries of diverse compounds by simply varying the four input components.[12][13]

Ugi cluster_inputs cluster_process cluster_output Acid Carboxylic Acid 2-(Methyl(phenyl)amino) acetic acid Condensation Condensation & Rearrangement Acid->Condensation Amine Amine e.g., Benzylamine Amine->Condensation Aldehyde Aldehyde e.g., Benzaldehyde Aldehyde->Condensation Iso Isocyanide e.g., t-Butyl isocyanide Iso->Condensation Product α-Acylamino Amide Peptidomimetic Scaffold Condensation->Product

Caption: Schematic of the Ugi Four-Component Reaction.

Protocol 3: A Representative Ugi Reaction

Step-by-Step Methodology:

  • Setup: In a screw-cap vial, combine this compound (1.0 eq.), the aldehyde (e.g., benzaldehyde, 1.0 eq.), and the amine (e.g., benzylamine, 1.0 eq.).

  • Solvation and Neutralization: Add methanol as the solvent (to ~0.4 M). Add a base such as triethylamine (TEA) or DIPEA (1.0 eq.) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide, 1.1 eq.) to the mixture. Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Isolation: In many cases, the Ugi product will precipitate directly from the reaction mixture.[12] If so, collect the solid by filtration, wash with cold methanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Purification (Self-Validation): Purify the crude residue by either recrystallization or flash column chromatography on silica gel.

  • Characterization: Confirm the complex structure of the product using advanced techniques such as ¹H NMR, ¹³C NMR, and HRMS.

References

HPLC and GC-MS methods for quantification of 2-(Methyl(phenyl)amino)acetic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantification of 2-(Methyl(phenyl)amino)acetic acid hydrochloride using HPLC and GC-MS

Introduction: The Analytical Imperative for this compound

This compound is a substituted amino acid derivative that serves as a crucial building block in organic synthesis and is an intermediate in the development of active pharmaceutical ingredients (APIs).[1][2] Its precise and accurate quantification is paramount for ensuring reaction yield, monitoring purity, and conducting pharmacokinetic studies in drug development pipelines. The structural characteristics of this molecule—possessing a phenyl ring, a tertiary amine, and a carboxylic acid—present unique analytical challenges and opportunities that can be effectively addressed by two cornerstone techniques in analytical chemistry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This application note provides detailed, field-proven protocols for the robust quantification of this compound. We will delve into the causality behind methodological choices, from mobile phase composition in HPLC to the necessity of derivatization in GC-MS, ensuring each protocol is a self-validating system grounded in established scientific principles.

Part 1: High-Performance Liquid Chromatography (HPLC) for Routine Quantification

HPLC is often the method of choice for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method offers a direct, robust, and efficient approach without the need for chemical modification.

Causality of Methodological Choices in HPLC

The success of an RP-HPLC method hinges on the careful selection of the stationary and mobile phases to control the analyte's retention and peak shape.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point.[3] Its non-polar nature provides effective retention for the phenyl group of the analyte through hydrophobic interactions.

  • Mobile Phase Strategy: The mobile phase must be buffered to control the ionization state of the analyte's carboxylic acid (pKa ~2-3) and tertiary amine. An acidic mobile phase (e.g., pH 2.5-3.5) ensures that the carboxylic acid is protonated (less polar) and the tertiary amine is protonated (charged), leading to consistent retention and sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The presence of the phenyl group provides a strong chromophore, making UV detection highly effective.[3] A photodiode array (PDA) detector is recommended to monitor the analyte at its absorbance maximum (~210 nm and ~254 nm) and simultaneously assess peak purity.

Experimental Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

2. Standard and Sample Preparation:

  • Buffer Preparation (pH 2.8): Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.8 using H₃PO₄. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare the mobile phase by mixing the pH 2.8 buffer and acetonitrile in the desired ratio (e.g., 70:30 v/v). Degas prior to use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1100/1200 Series or equivalent with PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 70:30 (v/v) Phosphate Buffer (pH 2.8) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/ Sample B Dissolve in Mobile Phase A->B C Serial Dilutions (for Standards) B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (210 nm) F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: A generalized workflow for the quantification of this compound by HPLC.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for High-Sensitivity Analysis

For applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity detection, GC-MS is the superior technique. However, due to the polar and non-volatile nature of this compound, a critical derivatization step is required to render it suitable for GC analysis.[4]

The Rationale for Derivatization

The primary goal of derivatization is to increase the analyte's volatility and thermal stability by masking its polar functional groups. For an amino acid derivative like our target compound, the active hydrogens on the carboxylic acid and the charge on the amine hydrochloride must be addressed.

  • Silylation: This is a common and effective method for derivatizing compounds with active hydrogens.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the carboxylic acid to form a volatile trimethylsilyl (TMS) ester.[4][5] This single-step reaction is relatively clean and produces stable derivatives.

Experimental Protocol: GC-MS Quantification via Silylation

1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (Anhydrous grade)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL in Pyridine): Accurately weigh 10 mg of the reference standard into a vial. Add 10 mL of anhydrous pyridine. Note: The sample must be completely dry. If working from an aqueous solution, evaporate to complete dryness under a stream of nitrogen before adding pyridine.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution with anhydrous pyridine.

  • Derivatization Procedure:

    • Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.[5]

    • Allow the vial to cool to room temperature before analysis.

3. GC-MS Conditions:

ParameterRecommended Setting
GC-MS System Agilent 7890/5977 or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Splitless mode, 250 °C
Oven Program Start at 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
MS Acquisition Scan mode (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Anhydrous Sample in Pyridine B Add BSTFA Derivatizing Agent A->B C Heat at 70°C for 30 min B->C D Inject into GC-MS System C->D E Separation on HP-5ms Column D->E F EI Ionization & Mass Detection (SIM) E->F G Generate Calibration Curve F->G H Quantify using Target Ion Area G->H

Caption: The essential workflow for GC-MS analysis, highlighting the critical derivatization step.

Part 3: Method Validation: Ensuring Trustworthiness and Reliability

For any analytical method to be considered reliable, it must undergo formal validation. The objective is to demonstrate that the procedure is fit for its intended purpose.[6] All validation studies should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]

Key Validation Parameters and Acceptance Criteria

The following parameters must be evaluated for both the HPLC and GC-MS methods developed.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest and not from interfering components (e.g., impurities, matrix components).Peak purity analysis (for HPLC-PDA), no interfering peaks at the analyte's retention time in blank samples.
Linearity To verify a proportional relationship between analyte concentration and analytical response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value, often assessed by spike/recovery experiments.Recovery should be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (%RSD) ≤ 2.0%.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).%RSD of results should remain within acceptable limits.

A validation protocol should be established before beginning the study, and all results should be documented in a comprehensive validation report.[6]

Conclusion

This application note provides two robust, validated frameworks for the quantification of this compound.

  • The HPLC-UV method is ideal for routine quality control, offering simplicity, speed, and reliability without the need for sample derivatization.

  • The GC-MS method provides superior sensitivity and structural confirmation, making it the preferred choice for trace-level analysis, bioanalytical studies, or when definitive identification is required.

The selection of the appropriate technique should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated according to ICH guidelines, will yield accurate and trustworthy data essential for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical support center dedicated to the synthesis of 2-(Methyl(phenyl)amino)acetic acid hydrochloride. This resource is meticulously designed for researchers, scientists, and professionals in drug development aiming to enhance synthetic protocols and troubleshoot prevalent challenges. Our objective is to furnish you with profound, field-tested insights to elevate your experimental results.

Troubleshooting Guide: Maximizing Yield and Purity

This section directly addresses specific hurdles that can materialize during the synthesis of this compound, presenting actionable solutions founded on chemical principles.

Question: My yield of this compound is consistently low. What are the probable causes and how can I rectify this?

Answer:

Suboptimal yields in this synthesis can be attributed to several factors, predominantly concerning the reaction conditions of the initial nucleophilic substitution and the subsequent workup and isolation phases. Let's dissect the common culprits and their remedies.

The most conventional synthetic pathway involves the reaction of N-methylaniline with an α-haloacetic acid derivative, typically ethyl chloroacetate, followed by the hydrolysis of the resultant ester.

G NMA N-Methylaniline Intermediate Ethyl 2-(methyl(phenyl)amino)acetate NMA->Intermediate Nucleophilic Substitution ECA Ethyl Chloroacetate ECA->Intermediate Base Base (e.g., K2CO3, NaHCO3) Base->Intermediate Acid Scavenger Solvent1 Solvent (e.g., Acetone, Acetonitrile) Solvent1->Intermediate Product 2-(Methyl(phenyl)amino)acetic acid Intermediate->Product Ester Hydrolysis Hydrolysis Hydrolysis (e.g., NaOH, HCl) Hydrolysis->Product FinalProduct This compound Product->FinalProduct Salt Formation HCl_gas HCl (gas or solution) HCl_gas->FinalProduct

Figure 1: General synthetic workflow for this compound.

1. Incomplete Nucleophilic Substitution:

  • Causality: The reaction between N-methylaniline and ethyl chloroacetate is an SN2 reaction.[1] The rate and completion of this reaction are heavily influenced by the base, solvent, and temperature. An inadequate base may not sufficiently deprotonate the N-methylaniline, resulting in a sluggish or incomplete reaction.[2] Likewise, the choice of solvent can significantly affect the solubility of reactants and the reaction rate.[2]

  • Troubleshooting:

    • Base Selection: While weaker bases like sodium bicarbonate (NaHCO₃) can be employed, stronger, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are generally more effective at scavenging the HCl generated during the reaction, thereby driving the equilibrium towards the product.[2] The use of an appropriate amount of a suitable base is critical to prevent the protonation of N-methylaniline, which would render it non-nucleophilic.

    • Solvent Optimization: Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are often preferred as they can dissolve both the reactants and the inorganic base, thus facilitating the reaction.[2]

    • Temperature Control: The reaction is typically performed at elevated temperatures (reflux) to accelerate the reaction rate.[3] However, excessively high temperatures can promote side reactions and decomposition. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to ascertain the optimal reaction time and temperature.

2. Side Reactions:

  • Causality: A frequent side reaction is the dialkylation of N-methylaniline, where a second molecule of ethyl chloroacetate reacts with the product ester. This is more probable if there is a high local concentration of the alkylating agent or if a very potent base is utilized.

  • Troubleshooting:

    • Controlled Addition: Administer the ethyl chloroacetate dropwise to the reaction mixture containing N-methylaniline and the base. This maintains a low concentration of the alkylating agent and curtails the likelihood of dialkylation.

    • Stoichiometry: Employ a slight excess of N-methylaniline relative to ethyl chloroacetate to ensure the complete consumption of the alkylating agent.

3. Inefficient Hydrolysis:

  • Causality: The hydrolysis of the intermediate ester, ethyl 2-(methyl(phenyl)amino)acetate, to the corresponding carboxylic acid may be incomplete. Both acidic and basic conditions can be utilized for hydrolysis.

  • Troubleshooting:

    • Basic Hydrolysis: Saponification using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification, is a common and efficacious method.[4] Ensure that the hydrolysis is complete by monitoring the disappearance of the ester spot on TLC.

    • Acidic Hydrolysis: Direct hydrolysis with a strong acid like hydrochloric acid (HCl) can also be executed.[4] This offers the advantage of directly forming the hydrochloride salt of the product. However, this may necessitate more stringent conditions (higher temperatures and longer reaction times).

4. Product Isolation and Purification Losses:

  • Causality: The final product is a water-soluble salt.[5] Substantial losses can occur during the workup and crystallization phases if the conditions are not optimized.

  • Troubleshooting:

    • pH Adjustment: Following basic hydrolysis, the reaction mixture must be meticulously acidified to precipitate the free carboxylic acid. The pH should be adjusted to the isoelectric point of the amino acid, which is typically in the 3-4 range.[6] Verifying the pH with a pH meter is more precise than using pH paper.

    • Crystallization Solvent: The selection of the solvent for the final precipitation of the hydrochloride salt is paramount. A prevalent method is to dissolve the free amino acid in a suitable solvent like isopropanol or ethanol and then bubble dry HCl gas through the solution or add a concentrated solution of HCl in a miscible solvent. The product will subsequently precipitate out of the solution.

    • Washing: When washing the final product, utilize a cold, anhydrous solvent (e.g., diethyl ether, acetone) to eliminate impurities without dissolving a significant quantity of the desired salt.

Question: I am observing significant impurity peaks in my final product's analytical data (e.g., HPLC, NMR). What are the common impurities and how can I minimize them?

Answer:

Impurity profiling is indispensable for any synthetic procedure, particularly in drug development. The common impurities in the synthesis of this compound are typically unreacted starting materials, side products, and byproducts from decomposition.

Table 1: Common Impurities and Mitigation Strategies

ImpurityOriginMitigation Strategy
N-MethylanilineUnreacted starting materialOptimize reaction time and temperature for the nucleophilic substitution step. Use a slight excess of ethyl chloroacetate (if dialkylation is not a concern) or ensure efficient purification.
Ethyl ChloroacetateUnreacted starting materialEnsure complete reaction by monitoring with TLC. Can be removed during workup due to its volatility and solubility in organic solvents.
Ethyl 2-(phenylamino)acetateN-demethylation of N-methylaniline or presence of aniline impurity in the starting material.Use high-purity N-methylaniline. Avoid harsh reaction conditions that could lead to demethylation.
Dialkylation ProductSide reactionSlow, controlled addition of ethyl chloroacetate. Use appropriate stoichiometry.
Phenylacetic acid derivativesRearrangement or side reactions under harsh conditions.Maintain optimal reaction temperatures and avoid prolonged reaction times at high temperatures.

Purification Protocols:

  • Recrystallization: This is a potent technique for purifying the final product. The choice of solvent system is critical. A mixed solvent system (e.g., ethanol/diethyl ether, isopropanol/hexane) can be effective. The objective is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble.

  • Column Chromatography: While less common for the final salt, chromatography of the intermediate ester (ethyl 2-(methyl(phenyl)amino)acetate) on silica gel can be an effective way to remove many impurities before the final hydrolysis and salt formation steps.

Question: What are the critical process parameters I need to control to ensure reproducibility and high yield?

Answer:

Reproducibility is paramount in scientific research and drug development. For this synthesis, the following parameters are critical:

  • Purity of Starting Materials: Always use high-purity N-methylaniline and ethyl chloroacetate. Impurities in the starting materials can lead to side reactions and difficult-to-remove byproducts.

  • Stoichiometry of Reactants and Reagents: The molar ratios of N-methylaniline, ethyl chloroacetate, and the base should be meticulously controlled.

  • Reaction Temperature and Time: These parameters should be tightly controlled and monitored.[3] Use an oil bath or a heating mantle with a temperature controller for precise temperature management. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

  • pH Control during Workup: As previously mentioned, precise pH adjustment during the acidification step is crucial for maximizing the precipitation of the free amino acid.[6]

  • Moisture Control: The final salt is often hygroscopic. Ensure all glassware is dry, and use anhydrous solvents for the final precipitation and washing steps to obtain a dry, free-flowing powder.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most widely employed method is the N-alkylation of N-methylaniline with an α-haloacetic acid ester, such as ethyl chloroacetate, followed by hydrolysis of the ester and subsequent treatment with hydrochloric acid to form the hydrochloride salt.[1] An alternative, though less common, route is the reductive amination of phenylglyoxylic acid with methylamine.

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carboxylic acid, amine hydrochloride).

    • Melting Point: To assess the purity of the final product.[7]

    • Elemental Analysis: To confirm the empirical formula.

Q3: Are there any safety precautions I should be aware of during this synthesis?

Yes, several safety precautions are essential:

  • N-Methylaniline: Is toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Ethyl Chloroacetate: Is a lachrymator (causes tearing) and is corrosive. Handle it in a well-ventilated fume hood.[8]

  • Hydrochloric Acid (gas and concentrated solutions): Is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood.

  • Solvents: Many of the organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Synthesis of Ethyl 2-(methyl(phenyl)amino)acetate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methylaniline (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL/g of N-methylaniline).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the mixture over 30 minutes.

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours, monitoring the progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(methyl(phenyl)amino)acetate.

Step 2: Hydrolysis to 2-(Methyl(phenyl)amino)acetic acid

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and 2 M aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature overnight or heat to 50-60 °C for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with 2 M hydrochloric acid to a pH of approximately 3-4.[6]

  • The free amino acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the dried 2-(Methyl(phenyl)amino)acetic acid in a minimal amount of hot isopropanol.

  • Cool the solution to room temperature.

  • Bubble dry HCl gas through the solution until no further precipitation is observed, or add a saturated solution of HCl in isopropanol dropwise.

  • The hydrochloride salt will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white solid by filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum to yield this compound.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation a1 Mix N-methylaniline, K2CO3, Acetone a2 Add Ethyl Chloroacetate a1->a2 a3 Reflux & Monitor a2->a3 a4 Filter & Concentrate a3->a4 b1 Dissolve Ester in EtOH/NaOH a4->b1 Crude Ester b2 Stir/Heat & Monitor b1->b2 b3 Acidify with HCl b2->b3 b4 Filter & Dry b3->b4 c1 Dissolve Acid in Isopropanol b4->c1 Free Amino Acid c2 Add HCl (gas or solution) c1->c2 c3 Precipitate & Cool c2->c3 c4 Filter, Wash & Dry c3->c4 FinalProduct This compound c4->FinalProduct Final Product

Figure 2: Step-by-step experimental workflow for the synthesis.

References

Identifying and minimizing side products in 2-(Methyl(phenyl)amino)acetic acid hydrochloride reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methyl(phenyl)amino)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize side products, ultimately leading to a higher yield and purity of your target molecule.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by a systematic approach to identify the root cause and implement a corrective action.

Problem 1: Low Yield of this compound

A diminished yield of the desired product is a frequent challenge. The following steps will guide you in diagnosing and resolving the issue.

Possible Causes and Solutions:

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the reaction mixture to the starting material standards.Extend the reaction time or moderately increase the reaction temperature. Ensure efficient stirring to overcome mass transfer limitations.
Suboptimal Reaction pH Measure the pH of the reaction mixture. The nucleophilicity of N-methylaniline is pH-dependent.Adjust the pH to the optimal range for the specific synthetic route. For alkylation with a haloacetic acid, a slightly basic condition is generally preferred to deprotonate the carboxylic acid and neutralize the generated HCl.
Moisture in Reagents or Solvents Check the water content of your N-methylaniline, haloacetic acid derivative, and solvents using Karl Fischer titration.Use anhydrous solvents and freshly opened or properly stored reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of Starting Material Visually inspect the N-methylaniline for discoloration (a yellow to brown color indicates oxidation).[1] Analyze its purity by Gas Chromatography (GC) or HPLC.Purify the N-methylaniline by distillation before use. Store it under an inert atmosphere and protect it from light.
Product Loss During Work-up/Purification Analyze aqueous and organic layers after extraction to check for product presence. Assess the filtrate after recrystallization for dissolved product.Optimize the extraction pH to ensure the product is in the desired layer. For recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation.[2]

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low Yield Observed check_completion Monitor Reaction Progress (TLC/HPLC) start->check_completion incomplete Reaction Incomplete? check_completion->incomplete extend_reaction Extend Reaction Time / Increase Temperature incomplete->extend_reaction Yes check_ph Check Reaction pH incomplete->check_ph No end_node Yield Improved extend_reaction->end_node ph_issue pH Suboptimal? check_ph->ph_issue adjust_ph Adjust pH ph_issue->adjust_ph Yes check_moisture Check for Moisture (Karl Fischer) ph_issue->check_moisture No adjust_ph->end_node moisture_issue Moisture Present? check_moisture->moisture_issue use_anhydrous Use Anhydrous Reagents/Solvents moisture_issue->use_anhydrous Yes check_sm_purity Analyze Starting Material Purity moisture_issue->check_sm_purity No use_anhydrous->end_node sm_impure Starting Material Impure? check_sm_purity->sm_impure purify_sm Purify Starting Material sm_impure->purify_sm Yes check_workup Analyze Work-up Losses sm_impure->check_workup No purify_sm->end_node workup_loss Significant Loss During Work-up? check_workup->workup_loss optimize_workup Optimize Extraction/Recrystallization workup_loss->optimize_workup Yes workup_loss->end_node No optimize_workup->end_node

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Unexpected Peaks in HPLC or NMR Analysis

The appearance of unknown signals in your analytical data indicates the presence of impurities. Identifying these side products is the first step toward eliminating them.

Common Impurities and Their Identification:

Impurity Identification by HPLC Identification by ¹H NMR
N-methylaniline (Starting Material) Peak at a retention time corresponding to a standard of N-methylaniline.Characteristic aromatic signals and a singlet for the N-methyl group.
N,N-dimethylaniline A potential impurity in the starting N-methylaniline.[3] Run a standard for confirmation.A singlet corresponding to two equivalent N-methyl groups.
Aniline Another common impurity in N-methylaniline.[3] Confirm with a standard.A broad singlet for the -NH₂ protons and distinct aromatic signals.
Over-alkylation Product (Quaternary Salt) May appear as a more polar peak.Downfield shift of the N-methyl and methylene protons compared to the product.
N-phenylglycine Can result from demethylation or if aniline is a significant impurity.Absence of the N-methyl signal.
Oxidative Dimerization Products May appear as multiple, often broader, peaks. Can contribute to product discoloration.[4]Complex aromatic signals, may be difficult to resolve without isolation.

Experimental Protocol: HPLC Analysis for Purity Assessment

This protocol provides a general starting point for analyzing the purity of your this compound.

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5-95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of your crude or purified product in the initial mobile phase composition.

Note: This method may need to be optimized for your specific impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the key side reactions for each?

There are two primary synthetic strategies, each with its own set of potential side reactions.

Route 1: N-alkylation of N-methylaniline with a haloacetic acid derivative (e.g., chloroacetic acid).

This is a direct nucleophilic substitution reaction.

  • Mechanism: The nitrogen of N-methylaniline acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid. A base is often used to neutralize the resulting hydrohalic acid.

  • Common Side Reactions:

    • Over-alkylation: The product, being a secondary amine, can be further alkylated to form a quaternary ammonium salt. This is more likely with highly reactive alkylating agents or an excess of the haloacetic acid.

    • Ring Alkylation (Friedel-Crafts): Under strongly acidic conditions, alkylation of the aromatic ring can occur, though this is less common for this specific reaction.

    • Unreacted Starting Materials: Incomplete conversion will leave N-methylaniline and the haloacetic acid derivative as impurities.

Route 2: Reductive Amination / Modified Strecker Synthesis.

This multi-step process involves the formation of an iminium intermediate followed by the addition of a cyanide source and subsequent hydrolysis.

  • Mechanism: N-methylaniline reacts with an aldehyde (like formaldehyde or glyoxylic acid) to form an iminium ion. This is then either reduced and subsequently carboxylated, or it reacts with a cyanide source (e.g., HCN or NaCN) to form an α-aminonitrile, which is then hydrolyzed to the carboxylic acid.[6][7][8][9]

  • Common Side Reactions:

    • Self-condensation of the Aldehyde: Aldehydes can undergo self-condensation reactions, especially under basic conditions.

    • Cannizzaro Reaction: If using an aldehyde with no α-hydrogens (like formaldehyde) under strongly basic conditions, it can disproportionate to an alcohol and a carboxylic acid.

    • Incomplete Hydrolysis: The α-aminonitrile intermediate may not be fully hydrolyzed to the final carboxylic acid product.

Side Product Formation Pathways:

side_products cluster_alkylation N-Alkylation Route cluster_strecker Modified Strecker Route nma N-methylaniline product 2-(Methyl(phenyl)amino)acetic acid nma->product + Chloroacetic Acid caa Chloroacetic Acid caa->product quat_salt Quaternary Ammonium Salt (Over-alkylation) product->quat_salt + Chloroacetic Acid nma2 N-methylaniline aminonitrile α-Aminonitrile nma2->aminonitrile aldehyde Aldehyde aldehyde->aminonitrile cyanide Cyanide Source cyanide->aminonitrile product2 2-(Methyl(phenyl)amino)acetic acid aminonitrile->product2 Hydrolysis incomplete_hydrolysis Incomplete Hydrolysis Product aminonitrile->incomplete_hydrolysis Partial Hydrolysis

Caption: Common side product pathways in two synthetic routes.

Q2: How can I minimize the formation of N,N-dimethylaniline and other impurities originating from the starting material?

The purity of your starting N-methylaniline is crucial.

  • Source High-Purity N-methylaniline: Whenever possible, obtain N-methylaniline from a reputable supplier with a detailed certificate of analysis.

  • Purify Before Use: If the purity is questionable or if the material has been stored for a long time, purify it by vacuum distillation. This will remove less volatile impurities (like oxidation products) and more volatile impurities (like aniline).

  • Proper Storage: Store N-methylaniline in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture absorption.[1] Store in a cool, dark place.

Q3: What are the best practices for the purification of this compound?

  • Recrystallization: This is the most common and effective method for purifying the final product.

    • Solvent Selection: A good solvent system will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures. Common solvents to screen include water, ethanol, isopropanol, and mixtures thereof.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, you can treat the hot solution with activated charcoal and then filter it through celite. Allow the solution to cool slowly to promote the formation of large, pure crystals. Isolate the crystals by filtration and wash with a small amount of cold solvent.[2]

  • Acid-Base Extraction: During the work-up, you can use pH adjustments to move your product between aqueous and organic layers, leaving behind neutral or oppositely charged impurities. As an amino acid, the product is amphoteric.

  • Column Chromatography: While less common for the final hydrochloride salt, chromatography over silica or alumina can be used to purify the free amino acid before salt formation if recrystallization is ineffective.

Q4: Can you provide a general ¹H NMR interpretation guide for the product and key impurities?

  • This compound:

    • Aromatic Protons: You will see multiplets in the aromatic region (typically ~6.7-7.3 ppm) corresponding to the protons on the phenyl ring.

    • Methylene Protons (-CH₂-): A singlet for the two protons of the methylene group adjacent to the nitrogen and the carbonyl group.

    • N-Methyl Protons (-NCH₃): A singlet for the three protons of the methyl group attached to the nitrogen.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, which may be exchanged with D₂O.

    • Amine Proton (-NH⁺-): A broad singlet associated with the protonated amine of the hydrochloride salt, which will also exchange with D₂O.

  • N-methylaniline (Impurity):

    • Aromatic Protons: Multiplets in the aromatic region.

    • N-Methyl Protons: A singlet for the methyl group.

    • NH Proton: A broad singlet.

  • N,N-dimethylaniline (Impurity):

    • Aromatic Protons: Multiplets in the aromatic region.

    • N-Methyl Protons: A singlet integrating to six protons.

By carefully analyzing the integration and chemical shifts in your ¹H NMR spectrum, you can identify and quantify the levels of these common impurities.

References

Technical Support Center: Enhancing the Solubility of 2-(Methyl(phenyl)amino)acetic acid hydrochloride for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Methyl(phenyl)amino)acetic acid hydrochloride in biological assays. Our focus is on providing scientifically sound, field-proven strategies to ensure accurate and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: What is this compound and why is its solubility a critical factor in biological research?

A1: this compound is the hydrochloride salt of an N-phenylglycine derivative.[] In biological assays, achieving complete and stable solubilization of a test compound is fundamental. Poor solubility can lead to inaccurate concentration-response curves, compound precipitation in cell culture media, and ultimately, unreliable data that can misguide research and development efforts. The bioavailability and therapeutic efficacy of a compound are often directly linked to its solubility.[2][]

Q2: My initial attempt to dissolve the compound directly in an aqueous buffer (e.g., PBS) failed. What are the immediate troubleshooting steps?

A2: This is a common challenge. As a hydrochloride salt of a compound with a carboxylic acid group, its aqueous solubility is highly dependent on pH.[4][5][6] Direct dissolution in neutral buffers is often difficult due to the molecule's overall characteristics. Here’s a logical approach to troubleshooting:

  • Utilize a Co-solvent for a Concentrated Stock: Instead of direct dissolution in an aqueous buffer, the industry-standard practice is to first create a highly concentrated stock solution in a water-miscible organic solvent.[7][8] This leverages the principle of co-solvency to overcome poor aqueous solubility.[2][9]

  • Gentle Heating and Agitation: Applying gentle heat (e.g., a 37°C water bath) and using a vortex mixer or sonicator can provide the necessary energy to break down the crystal lattice and facilitate dissolution, especially in organic solvents like DMSO.[10][11]

  • pH Adjustment: The solubility of amino acid derivatives can be significantly influenced by pH.[4][5][6] Experimenting with slightly acidic or basic conditions in your stock solution preparation (if compatible with the compound's stability) can be a viable strategy.[]

Part 2: In-Depth Troubleshooting & Protocol Optimization
Scenario 1: The compound dissolves in an organic solvent but precipitates upon dilution into my aqueous assay medium.

This phenomenon, often termed "crashing out," occurs when the compound rapidly leaves the soluble environment of the organic stock solution and enters the largely aqueous and less favorable environment of the assay buffer.[10]

Causality Explained:

  • Drastic Polarity Shift: The primary cause is the significant change in the dielectric constant of the solvent mixture. The high concentration of water in the final medium cannot maintain the solubilization of a hydrophobic compound that was stable in a high concentration of an organic solvent.[]

  • pH Shift: If your stock solution is unbuffered, its dilution into a buffered aqueous medium can cause a pH shift that may decrease the compound's solubility.

Workflow for Preparing a Stable Working Solution:

Caption: Step-by-step workflow for preparing a stable working solution from a poorly aqueous-soluble compound.

Detailed Protocol:

  • Stock Solution Preparation:

    • Accurately weigh the this compound.[12]

    • Add a minimal volume of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[11][13][14] Using a concentrated stock minimizes the final percentage of organic solvent in your assay, reducing the risk of solvent-induced artifacts.[15]

    • Vortex thoroughly. If needed, sonicate or warm the solution to 37°C for 5-10 minutes.[10]

    • Ensure the solution is clear and free of any visible particulates before proceeding.

  • Serial Dilution:

    • Perform at least one intermediate dilution step. For example, dilute your 10 mM stock 1:10 in your final assay buffer to get a 1 mM intermediate solution.

    • Add the intermediate dilution to the final volume of the assay buffer to achieve your desired working concentration. This gradual reduction in solvent concentration helps to keep the compound in solution.

Recommended Solvents for Stock Solutions:

SolventMax Recommended Final Concentration (v/v)Key Considerations & Causality
DMSO < 0.5%The most common and effective co-solvent for hydrophobic compounds.[7] Water absorbed by non-anhydrous DMSO can reduce its solvating power.[10][11] Always include a vehicle control in your experiments to account for any effects of the solvent itself.[15]
Ethanol < 1%A less toxic alternative to DMSO, but may be less effective for highly hydrophobic compounds.[7]
DMF < 0.1%Use with caution due to higher potential for cellular toxicity.[11]
Scenario 2: The compound remains insoluble even with the use of DMSO and gentle heating.

If standard methods fail, more advanced solubilization techniques may be necessary.

Advanced Strategies:

1. pH Modification:

The solubility of ionizable compounds is directly influenced by the pH of the solvent.[][16]

  • Acidic Conditions: For a basic compound, lowering the pH will increase the proportion of the more soluble, ionized form.

  • Basic Conditions: For an acidic compound, raising the pH will have the same effect.

pH Screening Protocol:

  • Prepare small, parallel aliquots of the compound.

  • Add your primary solvent (e.g., DMSO or water) containing different buffers to achieve a range of pH values (e.g., pH 2, 7, and 10).

  • Observe for complete dissolution.

  • Important: Ensure the final pH of your working solution is compatible with your biological assay.

2. Use of Solubilizing Excipients:

Excipients are pharmacologically inactive substances that can be used to improve the solubility of the active pharmaceutical ingredient (API).[17][18][19]

Excipient ClassExampleMechanism of Action & Rationale
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[20][21] They can encapsulate the hydrophobic drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[][23]
Surfactants Tween® 20, Polysorbate 80At concentrations above the critical micelle concentration (CMC), surfactant molecules form micelles that can entrap hydrophobic drug molecules, increasing their solubility in aqueous solutions.[24][25][26][27][28]

Logical Flow for Excipient Selection:

Caption: Decision-making process for selecting and validating solubilizing excipients.

Part 3: Final Recommendations & Best Practices
  • Always Use High-Purity Anhydrous Solvents: Water is a common contaminant that can significantly reduce the solubility of hydrophobic compounds in organic solvents.[10][11]

  • Prepare Fresh Working Solutions: While concentrated stocks in DMSO can often be stored frozen, it is best practice to prepare fresh dilutions for each experiment to avoid issues with compound stability or precipitation over time.[29][30][31]

  • Vehicle Controls are Non-Negotiable: Always include a control group that is treated with the highest concentration of the solvent/excipient mixture used in the experiment. This is crucial for distinguishing the effects of the compound from the effects of the vehicle.[15]

  • Visual Inspection is Key: Before adding your compound to your biological system, always visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, particulates).

References

Addressing stability and degradation issues of 2-(Methyl(phenyl)amino)acetic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Methyl(phenyl)amino)acetic acid hydrochloride

A Guide to Ensuring Stability and Troubleshooting Degradation

Disclaimer: As of January 2026, specific, publicly available stability and degradation studies for this compound are not extensively documented in scientific literature. This guide, therefore, presents a comprehensive framework based on established principles of chemical stability, forced degradation studies, and data from structurally analogous compounds such as N-aryl amino acids, tertiary amines, and other amino acid derivatives. The methodologies and potential pathways described are intended to serve as a robust template for initiating the stability assessment of this molecule in your specific application.

Frequently Asked Questions (FAQs)

This section addresses common practical questions regarding the handling, storage, and stability of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[1] The hydrochloride salt form can be hygroscopic; therefore, storage in a desiccator or with a desiccant is recommended to prevent moisture uptake, which could accelerate degradation.

Q2: My solid material has changed color from off-white to yellowish-brown. What could be the cause?

A2: Color change is often an indicator of degradation. The most likely cause is oxidation or photodecomposition. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light, often forming colored impurities.[2][3] It is crucial to minimize headspace in the storage container and protect it from light.

Q3: How should I prepare stock solutions? Which solvents are recommended?

A3: The compound is soluble in water. For stock solutions, use a high-purity, degassed solvent like HPLC-grade water or a buffer appropriate for your experiment. If using an organic co-solvent, ensure it is free of peroxides (e.g., aged THF or ether) which can induce oxidative degradation. Prepare solutions fresh whenever possible. If storage is necessary, filter-sterilize the solution, store at 2-8°C, and use within a short timeframe. Long-term storage of solutions is not recommended without conducting specific stability studies.

Q4: I am observing a loss of potency or inconsistent results in my solution-based assays. Could this be a stability issue?

A4: Yes, inconsistent results are a classic sign of compound instability in solution. The primary degradation pathway in aqueous solutions for compounds with amino acid-like structures is often hydrolysis, which can be catalyzed by acidic or basic conditions.[4][5][6] Additionally, oxidative degradation and photodecomposition can occur. It is critical to control the pH of your solution and protect it from light during experiments.

Q5: What are the primary chemical groups in this molecule that are susceptible to degradation?

A5: The main labile sites are:

  • Tertiary Amine: The N-methyl-N-phenylamino group is susceptible to oxidation.[7]

  • Carboxylic Acid: While generally stable, this group can participate in decarboxylation reactions under certain stress conditions, such as high heat or in the presence of specific catalysts.[8][9][10]

  • Aromatic Phenyl Ring: The phenyl group can undergo photo-oxidation or reactions with strong oxidizing agents.[3]

  • Alpha-Amino Acid Structure: The overall structure is prone to racemization or degradation pathways common to amino acids under harsh pH or thermal stress.[9]

Troubleshooting Guide: Diagnosing and Mitigating Degradation

This guide provides a systematic approach to identifying the cause of suspected degradation and implementing corrective actions.

Observed Issue Potential Cause(s) Investigation Steps Recommended Solution(s)
Loss of compound in solution over time (verified by HPLC) 1. pH-Mediated Hydrolysis 2. Oxidation 3. Photodegradation 1. Monitor the pH of your solution. Analyze samples stored at different pH values (e.g., pH 3, 7, 9).2. Sparge solutions with an inert gas (N₂ or Ar) before storage. Compare stability to air-exposed samples.3. Store a sample in an amber vial or wrapped in foil and compare its stability to a sample stored in a clear vial exposed to ambient light.1. Adjust and maintain the solution pH using a suitable buffer system where the compound shows maximum stability.2. Use degassed solvents for solution preparation. If the problem persists, consider adding an antioxidant (use with caution, as it may interfere with experiments).3. Protect all solutions from light by using amber glassware or by wrapping containers in aluminum foil.[11]
Appearance of new peaks in HPLC chromatogram Formation of Degradation Products 1. Conduct a forced degradation study (see Section 3) to intentionally generate degradants under controlled stress conditions (acid, base, heat, oxidation, light).2. Use HPLC-MS to obtain the mass of the unknown peaks to help elucidate their structures.1. By identifying the conditions that cause degradation, you can modify your experimental protocol to avoid them.2. Develop and validate a stability-indicating HPLC method capable of resolving the parent compound from all major degradation products.[12]
Inconsistent biological/chemical activity Degradation to inactive or less active species 1. Correlate the loss of activity with the appearance of degradation peaks and loss of the parent peak in your HPLC analysis.2. Purify the suspected degradation products (if possible) and test their activity separately.1. Implement stricter handling and storage protocols (fresh solutions, controlled pH, light protection).2. Re-qualify your material if significant degradation is suspected.
Solid material is clumpy or difficult to weigh Hygroscopicity (Moisture Absorption) 1. Check the appearance of the solid. Clumping or a "wet" appearance indicates moisture uptake.2. Perform a Karl Fischer titration to quantify the water content.1. Store the solid compound in a desiccator over a strong desiccant (e.g., P₂O₅ or Drierite).2. Handle the material in a glove box or a controlled low-humidity environment.

Proposed Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][12][13] The goal is to achieve 5-20% degradation of the active substance.[14]

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Calibrated pH meter, HPLC system with UV or MS detector, photostability chamber, oven.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in HPLC-grade water.

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a "control" vial of the stock solution stored at 2-8°C, protected from light.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Keep 2 mL of the stock solution at 60°C.

    • Thermal Degradation (Solid): Place a small amount of solid powder in an oven at 60°C.

    • Photodegradation (Solution): Place 2 mL of the stock solution in a clear vial inside a photostability chamber, exposing it to a light source compliant with ICH Q1B guidelines.[11] Run a dark control in parallel.

    • Photodegradation (Solid): Spread a thin layer of the solid powder in a petri dish and expose it as above.

  • Sampling and Analysis:

    • Withdraw aliquots from each solution at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

    • For solid samples, dissolve a small, accurately weighed amount in water at each time point.

    • Immediately neutralize the acid and base samples before analysis.

    • Analyze all samples by a suitable HPLC method (see Protocol 3.2). Calculate the percentage of parent compound remaining and the relative area of any degradation products.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or scan for optimal wavelength using a PDA detector). N-phenylglycine derivatives are often analyzed in the 250-260 nm range.[15]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: Use the samples generated from the forced degradation study to challenge the method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Visualizing Potential Degradation & Workflows

Potential Degradation Pathways

The following diagram illustrates the chemically plausible degradation pathways for this compound based on its functional groups.

DegradationPathways cluster_main Stress Conditions cluster_products Potential Degradation Products Acid/Base\nHydrolysis Acid/Base Hydrolysis Hydrolysis_Product Possible Amide formation (intermolecular) Acid/Base\nHydrolysis->Hydrolysis_Product Hydrolysis Oxidation\n(O₂, H₂O₂) Oxidation (O₂, H₂O₂) Oxidation_N N-Oxide Derivative Oxidation\n(O₂, H₂O₂)->Oxidation_N N-Oxidation Oxidation_Ring Ring Hydroxylation Products Oxidation\n(O₂, H₂O₂)->Oxidation_Ring C-Oxidation Photolysis\n(Light) Photolysis (Light) Photolysis\n(Light)->Oxidation_N Photolysis\n(Light)->Oxidation_Ring Heat Heat Decarboxylation Decarboxylation Product (N-methylaniline) Heat->Decarboxylation Decarboxylation Parent 2-(Methyl(phenyl)amino) acetic acid hydrochloride Parent->Acid/Base\nHydrolysis Parent->Oxidation\n(O₂, H₂O₂) Parent->Photolysis\n(Light) Parent->Heat TroubleshootingWorkflow start Inconsistent Results or Suspected Degradation check_solid Check Solid Material: Color, Appearance start->check_solid check_solution Analyze Solution by Stability-Indicating HPLC start->check_solution is_solid_ok Is Solid OK? check_solid->is_solid_ok is_solution_ok Is Parent Peak >95%? check_solution->is_solution_ok is_solid_ok->check_solution Yes review_storage Review Solid Storage: Temp, Light, Moisture is_solid_ok->review_storage No force_degradation Conduct Forced Degradation Study is_solution_ok->force_degradation No end_ok Problem Resolved is_solution_ok->end_ok Yes end_reorder Order New Material review_storage->end_reorder identify_cause Identify Stress Factor: pH, Light, Temp, O₂ force_degradation->identify_cause modify_protocol Modify Experimental Protocol: Control pH, Protect from Light, Use Fresh Solutions identify_cause->modify_protocol modify_protocol->end_ok

References

Methods for removing specific impurities from 2-(Methyl(phenyl)amino)acetic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological assays. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of specific impurities.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound. Each solution is presented as a step-by-step protocol, grounded in established chemical principles.

Q1: My final product has a persistent yellow or gray discoloration, even after initial filtration. How can I obtain a pure white solid?

Potential Cause: Discoloration is often due to high molecular weight, colored byproducts formed during the synthesis, or residual starting materials that have degraded. If the product is synthesized from precursors like D-phenylglycine methyl ester hydrochloride, impurities mixed in can result in a slightly yellow or gray product.[1] Simple filtration is often insufficient to remove these chromophores.

Suggested Solution: Decolorization and Recrystallization Protocol

  • Dissolution: Dissolve the crude, discolored this compound in a suitable minimum amount of hot solvent. A mixture of methanol and water or ethanol and water is often effective. For related amino acid hydrochlorides, dissolving the product in a basic solution (e.g., 1 N sodium hydroxide), followed by filtration, can be an effective first step before re-acidification.[2]

  • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution (typically 1-2% w/w relative to your compound).

    • Expert Insight: Activated carbon has a high surface area and adsorbs colored impurities. Use it sparingly, as it can also adsorb your product, leading to yield loss.

  • Hot Filtration: Stir the mixture at an elevated temperature for 10-15 minutes. Perform a hot filtration using fluted filter paper or a Celite® pad to remove the activated carbon. This step must be done quickly to prevent premature crystallization of your product in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath (0-5 °C) to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Q2: My recovery yield is significantly low after recrystallization. What are the primary causes and how can I improve it?

Potential Cause: Low recovery is a common issue in recrystallization and can be attributed to several factors: using an excessive volume of solvent, selecting a solvent in which the product is too soluble even at low temperatures, or premature crystallization during a hot filtration step.[3]

Suggested Solution: Optimizing the Recrystallization Process

  • Solvent Selection: The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures. Conduct small-scale solubility tests with various solvents (see Table 1 below) to find the optimal one. For similar compounds, solvent mixtures like toluene-methanol have been used effectively.[4]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions until dissolution is complete is a good practice.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.

  • Mother Liquor Analysis: If yields remain low, concentrate the mother liquor (the liquid left after filtration) and analyze it by TLC or LC-MS. If a significant amount of product is present, a second crop of crystals can be obtained by further concentration and cooling, though this crop may be of lower purity.

  • Anti-Solvent Addition: Consider using an anti-solvent. Dissolve the compound in a minimum of a "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., diethyl ether or hexane) in which the compound is insoluble until turbidity persists. This can induce crystallization and improve yields.

Table 1: Recrystallization Solvent Selection Guide
Solvent SystemBoiling Point (°C)Characteristics & Use CasePotential Issues
Methanol/Water~65-100Good for polar compounds. Water acts as an anti-solvent for the hydrochloride salt.Product may oil out if water is added too quickly or at too high a temperature.
Ethanol/Water~78-100Similar to methanol/water but ethanol is less volatile.Ensure slow cooling to prevent trapping of solvent in the crystal lattice.
Isopropanol82A good single-solvent option for moderately polar compounds.May require a larger volume compared to methanol.
Toluene/Methanol (e.g., 4:1)VariesEffective for compounds with mixed polarity; toluene helps precipitate the polar salt.[4]Requires careful optimization of the solvent ratio.
Q3: Analytical data (NMR/LC-MS) shows contamination from unreacted starting materials or related acidic/basic impurities. How can I remove these?

Potential Cause: Incomplete reaction or non-optimized stoichiometry can leave unreacted starting materials like N-phenylglycine or aniline. Similarly, hydrolysis of precursors can generate acidic impurities like pivalic acid in related syntheses.[3] These often have solubilities similar to the product, making recrystallization alone ineffective.

Suggested Solution: Liquid-Liquid Extraction (Acid-Base Wash)

This protocol assumes your crude product is in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) before the final hydrochloride salt precipitation. If you have the isolated crude solid, it should be dissolved in an appropriate organic solvent first.

  • Initial Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with 1M HCl. This will protonate and extract any unreacted basic starting materials (like aniline) into the aqueous layer.

    • Causality: The desired product, being an amino acid derivative, will also be protonated, but its organic character may keep it preferentially in the organic layer, especially in its free base form before final salt formation. If the product partitions into the aqueous layer, this method is not suitable.

  • Basic Wash (to remove acidic impurities): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will deprotonate and extract any unreacted acidic starting materials (like N-phenylglycine) or acidic byproducts into the aqueous layer.[3]

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution). This removes residual water from the organic layer and reduces the formation of emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble HCl gas through it, or add a solution of HCl in isopropanol or ether to precipitate the pure hydrochloride salt.

Workflow for General Purification

The following diagram illustrates a comprehensive workflow for purifying crude this compound, incorporating the troubleshooting steps discussed.

PurificationWorkflow crude Crude Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Liquid-Liquid Extraction dissolve->extract acid_wash Wash with 1M HCl (Removes Basic Impurities) extract->acid_wash If basic impurities base_wash Wash with Sat. NaHCO3 (Removes Acidic Impurities) extract->base_wash If acidic impurities acid_wash->base_wash dry Dry (Na2SO4) & Concentrate base_wash->dry precipitate Precipitate as HCl Salt dry->precipitate recrystallize Recrystallization precipitate->recrystallize decolorize Decolorize with Carbon (If Colored) recrystallize->decolorize Optional filter_dry Filter, Wash & Dry recrystallize->filter_dry decolorize->filter_dry pure Pure Product (>98%) filter_dry->pure

References

Understanding and preventing degradation pathways of 2-(Methyl(phenyl)amino)acetic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methyl(phenyl)amino)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on understanding and preventing its degradation. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Understanding the Molecule: A Foundation for Stability

This compound is an N-substituted amino acid derivative. Its structure, comprising a secondary amine, a carboxylic acid, and a phenyl group, dictates its chemical reactivity and potential degradation pathways. The hydrochloride salt form enhances its solubility in aqueous media. A thorough understanding of its chemical properties is the first step in designing stable formulations and robust experimental protocols.

Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively documented in publicly available literature, we can anticipate potential degradation pathways based on the functional groups present in the molecule. These pathways should be investigated systematically through forced degradation studies.

Hydrolytic Degradation

The molecule itself is relatively stable to hydrolysis. However, under forcing acidic or basic conditions, especially at elevated temperatures, degradation could be initiated.

Oxidative Degradation

The tertiary benzylic amine is susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide can lead to the formation of N-oxides or other oxidative degradation products. The aromatic ring could also be subject to oxidation under harsh conditions.

Photolytic Degradation

N-phenylglycine derivatives have been shown to undergo photosensitized decomposition, which can lead to decarboxylation and the formation of radical species[1][2]. Direct exposure to UV or high-intensity visible light may initiate similar degradation pathways.

Thermal Degradation

At elevated temperatures, decarboxylation is a potential degradation pathway for amino acids. The stability of the solid form and solutions should be evaluated at temperatures exceeding typical accelerated stability conditions.

Below is a diagram illustrating the potential primary degradation pathways to investigate.

Degradation Pathways cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Molecule C₉H₁₁NO₂·HCl Acid/Base Hydrolysis->Molecule Hydrolytic Stress Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2)->Molecule Oxidative Stress Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light)->Molecule Photolytic Stress Thermal Stress Thermal Stress Thermal Stress->Molecule Thermal Stress N_Oxide N-Oxide derivative Molecule->N_Oxide N-oxidation Decarboxylation_Product N-methylaniline Molecule->Decarboxylation_Product Decarboxylation Ring_Oxidation_Products Ring-hydroxylated derivatives Molecule->Ring_Oxidation_Products Hydroxylation Other_Degradants Other minor degradants Molecule->Other_Degradants e.g., hydrolysis of impurities

Caption: Potential degradation pathways of this compound under various stress conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am seeing a loss of my compound in solution over a short period, even when stored at 4°C. What could be the cause?

A1: Several factors could be at play:

  • pH of the solution: Although generally stable, extreme pH values in your buffer or solution could accelerate degradation. We recommend verifying the pH of your solution. For optimal stability, aim for a pH close to neutral unless your experimental conditions require otherwise.

  • Presence of oxidizing agents: Trace amounts of oxidizing agents in your reagents or solvents can lead to oxidative degradation. Ensure you are using high-purity solvents and reagents. If you suspect oxidation, degassing your solutions with nitrogen or argon can help.

  • Light exposure: While short-term exposure to ambient light is generally not a major concern, prolonged exposure, especially to direct sunlight or certain artificial lighting, can initiate photolytic degradation. We advise storing stock solutions in amber vials or protecting them from light.

Q2: My HPLC analysis shows a new peak that grows over time. How can I identify this degradation product?

A2: The appearance of a new peak is a clear indication of degradation. To identify it, a systematic approach is necessary:

  • Forced Degradation Study: Conduct a forced degradation study (see Section 5 for a detailed protocol) to intentionally generate the degradation product in a higher concentration. This will provide sufficient material for characterization.

  • LC-MS Analysis: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. The mass-to-charge ratio (m/z) of the new peak will provide the molecular weight of the degradation product. Fragmentation patterns (MS/MS) can help elucidate its structure.

  • NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.

Q3: I am observing inconsistent results in my biological assays. Could degradation of the compound be a factor?

A3: Absolutely. The formation of degradation products can lead to a decrease in the concentration of the active compound and potentially introduce interfering substances.

  • Confirm Compound Integrity: Before conducting your biological assays, we strongly recommend confirming the purity of your compound stock and working solutions using a suitable analytical method like HPLC-UV.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a solid stock that has been stored under recommended conditions (see Section 4). Avoid using old solutions where degradation may have occurred.

Preventative Measures: Best Practices for Storage and Handling

To minimize degradation and ensure the reliability of your experimental results, adhere to the following best practices:

ConditionRecommendationRationale
Storage (Solid) Store in a tightly sealed container at 2-8°C, protected from light.Minimizes exposure to moisture, light, and elevated temperatures, which can accelerate degradation.
Storage (Solution) Store stock solutions in amber vials at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C and use within a few days.Freezing slows down chemical reactions, while protection from light prevents photolytic degradation.
Solvent Selection Use high-purity, degassed solvents for preparing solutions.Removes dissolved oxygen, a key player in oxidative degradation.
pH Control Maintain the pH of aqueous solutions as close to neutral as experimentally feasible.Avoids extreme acidic or basic conditions that can catalyze degradation.
Handling Prepare solutions fresh whenever possible. Avoid repeated freeze-thaw cycles.Minimizes the time the compound is in a less stable solution state and prevents physical stress from freezing and thawing.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water and methanol (HPLC grade)

  • pH meter

  • HPLC system with UV and/or MS detector

  • Photostability chamber

  • Oven

Workflow Diagram:

Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL in Water/Methanol) acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) start->acid base Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) start->base oxidation Oxidative Degradation (3% & 30% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) start->thermal photo Photolytic Degradation (ICH Q1B conditions) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end end analysis->end Identify Degradants & Establish Degradation Profile

Caption: A typical workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a water/methanol mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M and 1 M HCl. Keep one set at room temperature and another at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M and 1 M NaOH. Keep one set at room temperature and another at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% and 30% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solid: Place the solid compound in an oven at 80°C.

      • Solution: Keep the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze by a developed stability-indicating HPLC method (see Section 6).

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice.

Proposed HPLC Method Parameters (Starting Point for Method Development):

ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determine the λmax of the compound)
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of quantifying this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products I should look for?

A1: Based on the structure, potential degradation products to investigate include the N-oxide derivative, decarboxylated product (N-methylaniline), and products of aromatic ring oxidation (hydroxylated derivatives).

Q2: Is the hydrochloride salt form stable?

A2: The hydrochloride salt is generally stable and is used to improve the aqueous solubility of the parent compound. However, the overall stability of the molecule in solution will be dictated by the factors discussed in this guide (pH, light, temperature, etc.).

Q3: Can I use this compound in formulations containing other active ingredients?

A3: Co-formulation requires a thorough compatibility study. Potential interactions with other active ingredients or excipients could affect the stability of this compound. We recommend performing compatibility studies under accelerated conditions to assess any potential issues.

Q4: How does the purity of the starting material affect its stability?

A4: Impurities from the synthesis process can sometimes act as catalysts for degradation. It is crucial to use a well-characterized, high-purity starting material for your experiments to ensure that the observed degradation is inherent to the molecule itself and not influenced by impurities.

References

Technical Support Center: Crystallization of 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the successful crystallization of 2-(Methyl(phenyl)amino)acetic acid hydrochloride (CAS No: 21911-75-1). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established crystallographic principles to ensure reliability and reproducibility.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step toward developing a robust crystallization protocol. As an amine salt, its polarity is significantly higher than its freebase form, which dictates solvent selection and handling.[1]

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂[2][3]
Molecular Weight 201.65 g/mol [2][3]
Appearance Solid[3]
Boiling Point 311.6°C (Predicted)[2]
Storage Room temperature, dry conditions[2][4]

Core Crystallization Principles & Workflow

Crystallization is a purification technique based on the differential solubility of a compound and its impurities.[5] The primary principle is that most solids are more soluble in a hot solvent than in a cold one.[6] A successful crystallization hinges on creating a supersaturated solution from which the pure compound will selectively precipitate as well-ordered crystals upon cooling, leaving impurities behind in the "mother liquor."

General Experimental Workflow

The process involves dissolving the solute in a minimal amount of a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

G cluster_workflow Crystallization Workflow start Start: Crude Solid solvent Step 1: Select Appropriate Solvent System start->solvent Identify Polarity dissolve Step 2: Dissolve Solid in Minimum Hot Solvent solvent->dissolve Heat to Boiling filter Step 3 (Optional): Perform Hot Gravity Filtration (to remove insoluble impurities) dissolve->filter Impurities Present? cool Step 4: Slow Cooling to Induce Crystallization dissolve->cool No Impurities filter->cool isolate Step 5: Isolate Crystals (Vacuum Filtration) cool->isolate Crystals Formed dry Step 6: Wash with Cold Solvent & Dry Crystals isolate->dry end End: Pure Crystals dry->end

Caption: General workflow for recrystallization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format to provide direct solutions to common experimental hurdles.

Troubleshooting Decision Pathway

When an experiment deviates from the expected outcome, this decision tree can help diagnose the problem and identify a corrective action.

G cluster_troubleshooting Troubleshooting Decision Tree start Crystallization Unsuccessful oil_out Problem: Oiling Out (Liquid phase separates) Solution: Re-heat, add more 'good' solvent, cool slower Solution: Consider purification (e.g., charcoal) to remove impurities start->oil_out Liquid droplets form? no_crystals Problem: No Crystals Form (Solution remains clear) Solution: Induce nucleation (scratching, seeding) Solution: Reduce solvent volume (evaporation), add anti-solvent start->no_crystals No precipitation? poor_yield Problem: Poor Crystal Yield Solution: Evaporate some solvent from mother liquor Solution: Ensure cooling is complete (ice bath) start->poor_yield Few crystals form? impure_crystals Problem: Impure/Colored Crystals Solution: Re-dissolve and add activated charcoal Solution: Perform a second recrystallization start->impure_crystals Discolored product?

Caption: Troubleshooting guide for common crystallization issues.

Frequently Asked Questions

Q1: How do I select the best solvent for this compound?

A1: Solvent selection is the most critical step.[7] The ideal solvent should dissolve the compound when hot but not when cold.[7][8] Given that your compound is a polar hydrochloride salt, polar solvents are the best starting point.[1][8] A mixed-solvent system is often highly effective.[6]

Solvent TypeRecommended SolventsRationale & Comments
Primary (Good) Solvents Ethanol, Isopropanol, Methanol, WaterThe compound is a polar salt and will have good solubility in these polar, protic solvents, especially when heated. Alcohols like isopropanol are often preferred for hydrochloride salts.[9] Water can be a good choice for highly polar compounds, but drying can be tedious.[10]
Anti-Solvents (Poor Solvents) Diethyl Ether, Ethyl Acetate, Hexane, TolueneThese less polar solvents will have low solubility for the salt. They are ideal for use as the second solvent in a mixed-pair system to reduce solubility and induce precipitation.[6][11]
Common Solvent Pairs Isopropanol/Diethyl Ether, Ethanol/Water, Ethanol/Ethyl AcetateUsing a pair allows for fine-tuning of solubility. Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" anti-solvent until the solution becomes slightly cloudy (the point of saturation). Re-heat to clarify and then cool slowly.[6][7][10]

Q2: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out," or liquid-liquid phase separation, is a common problem, especially with salts.[11][12] It occurs when the compound comes out of the supersaturated solution at a temperature above its melting point or when significant impurities are present, depressing the melting point.

  • Causality: The high concentration of solute in the hot solution can lead to it separating as a molten liquid rather than a crystalline solid upon cooling.

  • Solution 1 (Too Concentrated): The most common cause is that the solution is too saturated at the temperature of precipitation. Re-heat the mixture until the oil fully redissolves. Add a small amount (1-5% total volume) of additional hot solvent to decrease the saturation point. Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to align into an ordered crystal lattice.[13]

  • Solution 2 (Impurity Issues): If adding solvent doesn't work, impurities may be the cause. Consider purifying the crude material first, for instance, by treating a solution with activated charcoal to remove colored or polar impurities before attempting crystallization again.[13]

Q3: The solution is cold, but no crystals have formed. What should I do?

A3: This indicates that the solution is not sufficiently supersaturated, meaning the compound is still too soluble in the cold solvent.

  • Causality: Either too much solvent was used initially, or the compound has significant solubility even at low temperatures in the chosen solvent system.

  • Solution 1 (Induce Nucleation): Crystal growth requires a nucleation site. Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for the first crystals to form. Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal" to the solution.

  • Solution 2 (Increase Concentration): If nucleation fails, you must increase the solute concentration. Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Alternatively, if using a mixed-solvent system, add a small amount of the anti-solvent (the one in which the compound is less soluble) dropwise to the cold solution until cloudiness persists.[14]

Q4: My final yield is very low. How can I improve it?

A4: A low yield typically means a significant amount of your compound remained dissolved in the mother liquor.[13]

  • Causality: This is often caused by using too much solvent during the initial dissolution step or not cooling the solution to a low enough temperature.

  • Solution 1 (Recover from Mother Liquor): Do not discard the filtrate (mother liquor) immediately. Place it in an open beaker in a fume hood and allow some of the solvent to evaporate. This will increase the concentration and may yield a second crop of crystals. Note that this second crop may be less pure than the first.

  • Solution 2 (Optimize Cooling): Ensure the crystallization mixture is thoroughly chilled. After it reaches room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid.

  • Solution 3 (Refine Solvent Choice): Your chosen solvent may be too good. Re-evaluate the solvent system to find one where the solubility difference between hot and cold is more pronounced.

Q5: What is the role of pH in this crystallization?

A5: For an amino acid derivative hydrochloride, pH is a critical parameter that directly influences solubility and the chemical form of the compound in solution.[15][16][17]

  • Causality: this compound is the salt of a weak base (the amine) and a strong acid (HCl). In solution, an equilibrium exists. Maintaining a low (acidic) pH is essential to keep the compound in its protonated, salt form. If the pH becomes neutral or basic, the free amine (2-(Methyl(phenyl)amino)acetic acid) will form. The free amine has very different solubility properties (it is less polar) and may precipitate as an oil or an amorphous solid, or remain in solution, preventing the desired salt from crystallizing.

  • Protocol Consideration: When using solvents like ethanol or isopropanol, the acidic nature of the hydrochloride salt is generally maintained. However, if using water, ensure the solution remains acidic. If necessary, a drop of dilute HCl can be added to suppress the formation of the free base.[18]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride and Its N-Alkyl Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the comparative study of 2-(Methyl(phenyl)amino)acetic acid hydrochloride and its analogous N-ethyl and N-propyl derivatives. Recognizing the pivotal role of N-substituted glycine derivatives in medicinal chemistry, this document outlines the rationale and detailed experimental protocols for a head-to-head comparison of their physicochemical properties, biological activities, and pharmacokinetic profiles.[1][2][3] By presenting a structured approach to synthesis, characterization, and multi-parametric in vitro evaluation, this guide serves as a robust roadmap for researchers seeking to understand the structure-activity relationships within this chemical series and to identify candidates with optimal drug-like properties.

Introduction: The Significance of N-Aryl Glycine Scaffolds

N-aryl glycine derivatives, such as this compound, represent a versatile class of compounds with broad applications in pharmaceutical and chemical research.[1][4] These scaffolds are integral to the synthesis of various therapeutic agents, demonstrating activities ranging from anti-inflammatory to central nervous system modulation.[1][5] The N-substituent on the glycine nitrogen plays a critical role in modulating the molecule's physicochemical and pharmacological properties, thereby influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This guide focuses on a systematic comparison of this compound with its immediate homologues: 2-(Ethyl(phenyl)amino)acetic acid hydrochloride and 2-(Propyl(phenyl)amino)acetic acid hydrochloride. The primary objective is to elucidate the impact of incremental increases in the N-alkyl chain length on key drug-like attributes.

Synthesis and Characterization of the Analogues

A consistent and well-characterized supply of each analogue is fundamental to a reliable comparative study. The following section details the proposed synthetic routes and analytical characterization.

General Synthetic Approach: Nucleophilic Substitution

The synthesis of the target compounds can be efficiently achieved via a nucleophilic substitution reaction between the corresponding N-alkylaniline and an appropriate 2-haloacetic acid ester, followed by hydrolysis and salt formation.

Experimental Protocol: Synthesis of 2-(Alkyl(phenyl)amino)acetic Acid Hydrochlorides

  • Step 1: N-Alkylation of Aniline (for N-ethylaniline and N-propylaniline if not commercially available)

    • In a round-bottom flask, dissolve aniline (1.0 eq) in a suitable solvent such as acetonitrile.

    • Add potassium carbonate (1.5 eq) as a base.

    • Add the corresponding alkyl halide (e.g., ethyl iodide or propyl iodide) (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude N-alkylaniline by column chromatography on silica gel.

  • Step 2: Synthesis of Ethyl 2-(Alkyl(phenyl)amino)acetate

    • Dissolve the N-alkylaniline (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous acetone.

    • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude ester by vacuum distillation or column chromatography.

  • Step 3: Hydrolysis to 2-(Alkyl(phenyl)amino)acetic Acid

    • Dissolve the purified ester (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

    • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

    • After hydrolysis is complete (monitored by TLC), acidify the reaction mixture to a pH of approximately 4-5 with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the free acid.

  • Step 4: Hydrochloride Salt Formation

    • Dissolve the purified free acid in anhydrous diethyl ether.

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until precipitation is complete.

    • Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

The identity and purity of each synthesized compound must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will be recorded to confirm the chemical structure of each analogue.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The purity of each compound will be determined by reversed-phase HPLC, with a target purity of >98%.

Comparative Physicochemical Profiling

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior. The following assays are proposed to quantitatively compare the N-alkyl series.

Aqueous Solubility

Aqueous solubility directly impacts the dissolution rate and bioavailability of orally administered drugs.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

Acid Dissociation Constant (pKa)

The pKa values of the ionizable groups (carboxylic acid and tertiary amine) will influence the charge state of the molecules at physiological pH, which in turn affects their solubility, permeability, and target binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Prepare a solution of the test compound of known concentration (e.g., 10 mM) in deionized water.

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added and determine the pKa values from the inflection points of the titration curve.

Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter that influences a compound's permeability across biological membranes, plasma protein binding, and metabolic stability.

Experimental Protocol: LogD7.4 Determination by Shake-Flask Method

  • Prepare a buffered aqueous phase (PBS, pH 7.4) and an immiscible organic phase (n-octanol).

  • Pre-saturate each phase with the other by vigorous mixing for 24 hours, followed by separation.

  • Dissolve a known amount of the test compound in the pre-saturated aqueous phase.

  • Add an equal volume of the pre-saturated n-octanol.

  • Shake the mixture vigorously for a defined period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

  • Determine the concentration of the compound in both the aqueous and organic phases using a validated analytical method (e.g., HPLC-UV).

  • Calculate the LogD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Table 1: Predicted and Experimental Physicochemical Properties of N-Alkyl-N-phenylglycine Hydrochlorides

CompoundN-Alkyl GroupMolecular FormulaMolecular Weight ( g/mol )Predicted LogP*Experimental Solubility (mg/mL)Experimental pKa1 (COOH)Experimental pKa2 (N)Experimental LogD7.4
1 MethylC9H12ClNO2201.651.6To be determinedTo be determinedTo be determinedTo be determined
2 EthylC10H14ClNO2215.68To be determinedTo be determinedTo be determinedTo be determinedTo be determined
3 PropylC11H16ClNO2229.71To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Predicted LogP values can be calculated using computational tools such as those available from ChemAxon or similar software packages.

Comparative In Vitro Biological Activity

To provide a meaningful comparison, a relevant biological assay is required. Given the known anti-inflammatory potential of N-phenylglycine derivatives, a cell-based assay for a key inflammatory mediator is proposed.[1]

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This assay will assess the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which measures nitrite as a proxy for NO production.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • Determine the IC50 value for each compound.

Comparative ADME-Tox Profiling

Early assessment of ADME and potential toxicity is crucial in drug discovery. The following in vitro assays will provide a comparative snapshot of the pharmacokinetic and safety profiles of the analogues.

Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[1][6]

Experimental Protocol: PAMPA

  • A filter plate is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane).

  • The wells of a donor plate are filled with solutions of the test compounds in a buffer at a specific pH (e.g., pH 5.0 to mimic the upper intestine).

  • The acceptor plate wells are filled with a buffer solution (e.g., pH 7.4).

  • The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a set period.

  • After incubation, the concentrations of the compounds in both the donor and acceptor wells are determined by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Metabolic Stability: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes, primarily cytochrome P450s.[4][5][7]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubate the test compounds at a low concentration (e.g., 1 µM) with pooled human liver microsomes.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of each compound.

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[8][9][10]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Employ an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.

  • Apply a range of concentrations of the test compounds to the cells and measure the inhibition of the hERG current.

  • Determine the IC50 value for each compound.

Table 2: Comparative In Vitro ADME-Tox Profile

CompoundN-Alkyl GroupIn Vitro Anti-inflammatory Activity (IC50, µM)PAMPA Permeability (Pe, 10-6 cm/s)Liver Microsomal Stability (t1/2, min)hERG Inhibition (IC50, µM)
1 MethylTo be determinedTo be determinedTo be determinedTo be determined
2 EthylTo be determinedTo be determinedTo be determinedTo be determined
3 PropylTo be determinedTo be determinedTo be determinedTo be determined

Data Visualization and Interpretation

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

The experimental data will be analyzed to establish clear SAR and SPR trends. The incremental change in the N-alkyl chain length is expected to influence the physicochemical and biological properties in a predictable manner. For instance, an increase in alkyl chain length is generally associated with increased lipophilicity, which may enhance membrane permeability up to a certain point (the "rule of five" considerations). However, this may also lead to increased metabolic liability and off-target effects.

Graphical Representations

Visualizing the relationships between the chemical structure and the experimental outcomes is crucial for clear communication of the findings.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Comparative In Vitro Testing cluster_analysis Data Analysis & Interpretation N_Methyl 2-(Methyl(phenyl)amino) acetic acid HCl PhysChem Physicochemical Profiling (Solubility, pKa, LogD) N_Methyl->PhysChem BioActivity Biological Activity (Anti-inflammatory Assay) N_Methyl->BioActivity ADMETox ADME-Tox Profiling (PAMPA, Microsomal Stability, hERG) N_Methyl->ADMETox N_Ethyl 2-(Ethyl(phenyl)amino) acetic acid HCl N_Ethyl->PhysChem N_Ethyl->BioActivity N_Ethyl->ADMETox N_Propyl 2-(Propyl(phenyl)amino) acetic acid HCl N_Propyl->PhysChem N_Propyl->BioActivity N_Propyl->ADMETox SAR_SPR SAR/SPR Analysis PhysChem->SAR_SPR BioActivity->SAR_SPR ADMETox->SAR_SPR Lead_Selection Lead Candidate Selection SAR_SPR->Lead_Selection

Figure 1: Workflow for the comparative study of N-alkyl-N-phenylglycine analogues.

ADME_Tox_Funnel ADME-Tox Profiling Funnel Compound_Library N-Alkyl Analogues (Methyl, Ethyl, Propyl) PAMPA Permeability (PAMPA) Compound_Library->PAMPA Metabolic_Stability Metabolic Stability (Liver Microsomes) PAMPA->Metabolic_Stability Cardiotoxicity Cardiotoxicity (hERG) Metabolic_Stability->Cardiotoxicity Lead_Candidate Lead Candidate with Optimal Profile Cardiotoxicity->Lead_Candidate

Figure 2: A conceptual funnel for selecting a lead candidate based on ADME-Tox properties.

Conclusion

This guide provides a detailed and scientifically rigorous framework for the comparative evaluation of this compound and its N-ethyl and N-propyl analogues. By systematically assessing their synthesis, physicochemical properties, biological activity, and ADME-Tox profiles, researchers can gain valuable insights into the structure-activity relationships governing this class of compounds. The execution of these proposed studies will enable the rational selection of candidates with the most promising therapeutic potential for further development.

References

A Senior Application Scientist's Guide to the Advanced Characterization of 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded comparison of advanced analytical techniques for the comprehensive characterization of 2-(Methyl(phenyl)amino)acetic acid hydrochloride (CAS No. 21911-75-1).[1][2][3][4][5] Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust, multi-faceted analytical strategy.

Introduction: The Analytical Imperative

This compound, a derivative of the amino acid glycine, serves as a key building block in organic synthesis and pharmaceutical development.[6][7] Its purity, identity, and solid-state form are critical parameters that directly influence reaction yield, impurity profiles, and the ultimate safety and efficacy of active pharmaceutical ingredients (APIs). A superficial analytical approach is insufficient; a rigorous, orthogonal strategy is paramount for ensuring quality and consistency. This guide details such a strategy, grounding each technique in authoritative standards and field-proven expertise.

Core Techniques for Structural and Purity Elucidation

The foundational analysis of any chemical entity rests on unequivocally confirming its chemical structure and quantifying its purity. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Principle & Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is the gold standard for unambiguous structure confirmation. For this molecule, ¹H and ¹³C NMR are non-negotiable.

Expertise & Insights:

  • ¹H NMR: Provides a proton census. We expect to see distinct signals corresponding to the N-methyl group (a singlet), the methylene (-CH₂-) protons (a singlet), and the protons on the phenyl ring (multiplets). The integration of these signals should correspond to a 3:2:5 ratio. The hydrochloride form means the carboxylic acid proton may be exchangeable and broad, or not observed, depending on the solvent.

  • ¹³C NMR: Maps the carbon skeleton. Distinct signals for the methyl, methylene, carboxylic acid, and four unique aromatic carbons (due to symmetry) are expected, confirming the carbon framework.

  • Solvent Choice is Critical: DMSO-d₆ is often a superior choice over CDCl₃ for amino acid hydrochlorides due to its ability to dissolve the salt form and slow down the exchange of the acidic proton, making it more likely to be observed.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Principle & Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate molecular weight, allowing for the determination of the elemental formula.

Expertise & Insights:

  • Expected Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated free base [C₉H₁₁NO₂ + H]⁺, with a calculated m/z of 166.0814.[8] Observing this exact mass (typically within 5 ppm) provides extremely high confidence in the elemental composition.

  • Fragmentation Analysis (MS/MS): While not always necessary for routine confirmation, MS/MS can provide further structural proof. Fragmentation would likely involve the loss of the carboxylic acid group or cleavage of the N-C bond, providing puzzle pieces that reinforce the proposed structure.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

Principle & Causality: HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture. For purity analysis, a reversed-phase method with UV detection is the industry standard. The area of the main peak relative to the total area of all peaks provides the percentage purity.

Expertise & Insights:

  • Method Development: A C18 stationary phase is a logical starting point. The mobile phase will typically consist of an aqueous buffer (like phosphate or formate) and an organic modifier (acetonitrile or methanol). A gradient elution is often preferred to ensure that any potential impurities, which may have very different polarities, are eluted and detected.

  • Detector Wavelength: The phenyl group provides a strong chromophore. A detection wavelength around 254 nm is a standard choice, though a photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength.

Advanced Solid-State Characterization

For a crystalline solid like an amino acid hydrochloride, understanding its solid-state properties is as crucial as knowing its chemical structure. These properties influence stability, solubility, and processability.

Thermal Analysis (DSC & TGA): Probing Thermal Behavior

Principle & Causality:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and purity.[9][10][11][12][13]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[9][10]

Expertise & Insights:

  • Expected Events: A typical DSC thermogram for this compound will show a sharp endotherm corresponding to its melting point. The TGA trace should remain flat until the onset of thermal decomposition. Any significant mass loss before the decomposition temperature could indicate the presence of residual solvent or moisture.

  • Self-Validating Data: The combination of DSC and TGA is self-validating. If the DSC shows a thermal event, the TGA can confirm whether it is associated with a mass loss (decomposition, desolvation) or not (melting, phase transition).

X-ray Powder Diffraction (PXRD): The Crystallinity Fingerprint

Principle & Causality: PXRD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid. The pattern of diffraction peaks is dependent on the specific arrangement of atoms in the crystal lattice. It is the primary tool for identifying the crystal form (polymorphism).

Expertise & Insights:

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have drastically different physical properties. Running PXRD on every new batch is essential to ensure consistency of the solid form.

  • Amorphous vs. Crystalline: A crystalline sample will produce a pattern of sharp peaks, while an amorphous sample will produce a broad halo. This distinction is critical for stability and dissolution performance.

Vibrational Spectroscopy (FTIR & Raman): The Functional Group Check

Principle & Causality: Fourier-Transform Infrared (FTIR) and Raman spectroscopy measure the vibrational modes of molecules.[14][15][16] These techniques are sensitive to the presence of specific functional groups and can also be sensitive to changes in the solid-state environment.

Expertise & Insights:

  • Complementary Techniques: FTIR is particularly sensitive to polar functional groups like the carbonyl (C=O) of the carboxylic acid and N-H bonds. Raman spectroscopy is often more sensitive to non-polar bonds and the aromatic ring system.[15][17]

  • Key Bands: The FTIR spectrum will show characteristic stretches for the carboxylic acid C=O, C-N, and aromatic C-H bonds. These spectra serve as a quick identity check and can be used to detect gross changes in solid form.[18][19]

Comparative Guide to Characterization Techniques

TechniqueInformation ProvidedSample Req.ThroughputPrimary Application
¹H, ¹³C NMR Definitive molecular structure & connectivity~5-10 mgLow-MediumIdentity Confirmation
HRMS Exact mass, elemental formula<1 mgHighIdentity Confirmation
HPLC-UV/PDA Purity, quantification of impurities<1 mgHighQuality Control, Purity
DSC Melting point, phase transitions, thermal events~2-5 mgMediumSolid-Form Characterization
TGA Thermal stability, solvent/water content~5-10 mgMediumStability, Composition
PXRD Crystalline form, polymorphism, crystallinity~10-20 mgMediumSolid-Form Control
FTIR/Raman Functional groups, quick identity check<1 mgHighRaw Material ID

Detailed Experimental Protocols

Protocol 1: HPLC Purity Method
  • System: UHPLC/HPLC with PDA detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: PDA, 210-400 nm. Extract chromatogram at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.

  • Causality: The formic acid acts as an ion-pairing agent to improve peak shape for the amine and carboxylic acid functionalities. The gradient elution ensures that impurities with a wide range of polarities are separated and detected.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024.

  • Causality: Using a longer relaxation delay (5s) for ¹H NMR ensures proper T1 relaxation for all protons, allowing for accurate integration and quantification. DMSO-d₆ is chosen for its excellent solvating power for this salt.

Integrated Characterization Workflow

A logical, phased approach ensures that foundational data is gathered before more specific tests are performed. The following workflow represents a robust strategy for characterizing a new batch of the material.

G cluster_0 Phase 1: Identity & Purity Confirmation cluster_1 Phase 2: Solid-State Characterization cluster_2 Phase 3: Final Approval Sample New Batch of 2-(Methyl(phenyl)amino)acetic acid HCl NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR Structure? HRMS High-Resolution Mass Spectrometry Sample->HRMS Formula? HPLC HPLC-PDA for Purity Sample->HPLC Purity? PXRD PXRD NMR->PXRD HRMS->PXRD HPLC->PXRD DSC_TGA DSC / TGA PXRD->DSC_TGA FTIR FTIR / Raman DSC_TGA->FTIR Report Comprehensive Certificate of Analysis (CoA) FTIR->Report

Caption: Integrated workflow for comprehensive material characterization.

This workflow ensures that the fundamental identity and purity are confirmed (Phase 1) before resources are committed to the more specialized solid-state analysis (Phase 2). A successful outcome from all phases culminates in a complete Certificate of Analysis.

Conclusion

The characterization of this compound requires more than a single measurement. It demands a holistic and orthogonal analytical strategy that combines techniques to build a complete profile of the material. By integrating spectroscopic methods for structure, chromatographic methods for purity, and thermal and crystallographic methods for solid-state properties, researchers can ensure the quality, consistency, and reliability of this critical chemical intermediate. This guide provides the framework and the expert rationale necessary to implement such a strategy with confidence.

References

Comparative analysis of different synthetic pathways for 2-(Methyl(phenyl)amino)acetic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-(Methyl(phenyl)amino)acetic acid hydrochloride, also known as N-phenylsarcosine hydrochloride, is a valuable building block in the synthesis of various pharmaceuticals. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this compound, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of pathway often depends on factors such as the availability and cost of starting materials, desired scale, safety considerations, and the required purity of the final product. This guide will focus on three primary and logically distinct synthetic routes:

  • Direct Alkylation of N-methylaniline: A classical and straightforward approach involving the nucleophilic substitution of a haloacetic acid derivative by N-methylaniline.

  • Modified Strecker Synthesis: A three-component reaction that builds the amino acid scaffold from an amine, a carbonyl compound, and a cyanide source.

  • Reductive Amination of Glyoxylic Acid: A direct and often high-yielding method that forms the C-N bond and the carboxylic acid moiety in a single conceptual step.

Each of these pathways will be discussed in detail, including their underlying mechanisms, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Pathway 1: Direct Alkylation of N-methylaniline

This method relies on the nucleophilic character of the secondary amine in N-methylaniline to displace a halide from a haloacetic acid or its salt. The reaction is typically carried out under basic conditions to neutralize the hydrohalic acid byproduct and to deprotonate the carboxylic acid, driving the reaction to completion.

Mechanistic Considerations

The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of N-methylaniline acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. The choice of base is critical; it must be strong enough to deprotonate the carboxylic acid of the product but not so strong as to cause significant side reactions. Sodium carbonate or a slight excess of N-methylaniline itself can often serve this purpose. The final step involves acidification to protonate the carboxylate and the tertiary amine, yielding the desired hydrochloride salt.

Experimental Protocol

Synthesis of 2-(Methyl(phenyl)amino)acetic acid via Alkylation

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methylaniline (1.0 equivalent) and a suitable solvent such as water or ethanol.

  • Add sodium carbonate (1.1 equivalents) to the mixture and stir until dissolved.

  • Slowly add a solution of sodium chloroacetate (1.05 equivalents) in water to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the product as its hydrochloride salt.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

dot

Alkylation_Pathway NMA N-Methylaniline Intermediate Sodium 2-(Methyl(phenyl)amino)acetate NMA->Intermediate + SCA Sodium Chloroacetate SCA->Intermediate Reflux Base Na2CO3 Product 2-(Methyl(phenyl)amino)acetic acid HCl Intermediate->Product Acidification HCl HCl

Caption: Alkylation of N-methylaniline with sodium chloroacetate.

Pathway 2: Modified Strecker Synthesis

The Strecker synthesis is a powerful method for the formation of α-amino acids.[1][2][3][4][5] In this modified version, a secondary amine, N-methylaniline, is used in place of ammonia to generate an N-substituted α-aminonitrile, which is subsequently hydrolyzed to the desired N-substituted amino acid.[6]

Mechanistic Considerations

This is a two-step, one-pot synthesis. The first step involves the condensation of N-methylaniline with formaldehyde to form an iminium ion. This electrophilic intermediate is then attacked by a cyanide nucleophile (e.g., from KCN or NaCN) to form 2-(methyl(phenyl)amino)acetonitrile. The second step is the acid- or base-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid. Acidic hydrolysis is often preferred as it directly yields the hydrochloride salt of the amino acid.

Experimental Protocol

Synthesis of this compound via Strecker Synthesis

Step 1: Formation of 2-(Methyl(phenyl)amino)acetonitrile

  • In a well-ventilated fume hood, cool a solution of N-methylaniline (1.0 equivalent) in a suitable solvent like methanol or a mixture of water and methanol to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.1 equivalents) to the cooled N-methylaniline solution while maintaining the temperature.

  • In a separate flask, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of cold water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Slowly add the potassium cyanide solution to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of the aminonitrile can be monitored by TLC or GC-MS.

  • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(methyl(phenyl)amino)acetonitrile.

Step 2: Hydrolysis to this compound

  • To the crude aminonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours, or until the hydrolysis is complete (monitoring by TLC for the disappearance of the nitrile).

  • Cool the reaction mixture to room temperature, which should cause the product to crystallize.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with a cold organic solvent like acetone to aid drying.

  • The product can be further purified by recrystallization from ethanol/water.

dot

Strecker_Pathway NMA N-Methylaniline Aminonitrile 2-(Methyl(phenyl)amino)acetonitrile NMA->Aminonitrile + Formaldehyde Formaldehyde Formaldehyde->Aminonitrile Condensation KCN KCN Product 2-(Methyl(phenyl)amino)acetic acid HCl Aminonitrile->Product Hydrolysis HCl_H2O HCl, H2O

Caption: Modified Strecker synthesis of the target compound.

Pathway 3: Reductive Amination of Glyoxylic Acid

Reductive amination is a highly efficient and direct method for the synthesis of amines. In this context, it involves the reaction of glyoxylic acid with N-methylaniline to form an enamine or iminium ion intermediate, which is then reduced in situ to the target N-phenylsarcosine.

Mechanistic Considerations

The reaction begins with the formation of a Schiff base (iminium ion) between the carbonyl group of glyoxylic acid and the secondary amine of N-methylaniline. This intermediate is then reduced by a suitable reducing agent. The choice of reducing agent is crucial; it must be selective for the iminium ion over the carbonyl group of glyoxylic acid. Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are commonly used for this purpose.[7][8] Catalytic hydrogenation over a noble metal catalyst is also a viable option.[7] The reaction is typically a one-pot procedure, making it an attractive route from an operational standpoint.

Experimental Protocol

Synthesis of this compound via Reductive Amination

  • Dissolve glyoxylic acid monohydrate (1.0 equivalent) in a suitable solvent, such as methanol or water, in a round-bottom flask.

  • Add N-methylaniline (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • In small portions, carefully add sodium borohydride (1.5-2.0 equivalents) to the reaction mixture. Control the addition rate to manage the effervescence. Caution: Sodium borohydride reacts with acidic protons to release hydrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Acidify the mixture to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted N-methylaniline.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure this compound.

dot

Reductive_Amination_Pathway GA Glyoxylic Acid Iminium Iminium Intermediate GA->Iminium + NMA N-Methylaniline NMA->Iminium Condensation Product_free 2-(Methyl(phenyl)amino)acetic acid Iminium->Product_free Reduction Reducer NaBH4 Product_HCl 2-(Methyl(phenyl)amino)acetic acid HCl Product_free->Product_HCl Acidification HCl HCl

Caption: Reductive amination of glyoxylic acid with N-methylaniline.

Comparative Analysis

The choice of the most suitable synthetic pathway depends on a variety of factors. The following table provides a comparative overview of the three discussed methods.

FeaturePathway 1: Direct AlkylationPathway 2: Modified Strecker SynthesisPathway 3: Reductive Amination
Starting Materials N-methylaniline, Chloroacetic acid/saltN-methylaniline, Formaldehyde, Cyanide saltN-methylaniline, Glyoxylic acid
Reagent Toxicity Chloroacetic acid is corrosive and toxic.High: Cyanide salts are extremely toxic.Moderate: Glyoxylic acid is corrosive. NaBH4 is flammable.
Number of Steps One primary reaction step followed by workup.Two distinct chemical transformations, often in one pot.One-pot reaction.
Reaction Conditions Typically requires heating (reflux).Often performed at room temperature or with initial cooling. Hydrolysis step requires heating.Initial cooling followed by reaction at room temperature.
Potential Byproducts Dialkylation of the amine is possible.Formation of side products from formaldehyde polymerization. Incomplete hydrolysis of the nitrile.Reduction of glyoxylic acid to glycolic acid.
Scalability Generally scalable, but exothermicity needs to be managed.Scalable with extreme caution due to the use of cyanide.Readily scalable with appropriate control of reducing agent addition.
Yield (Typical) Moderate to good.Good to high.Good to high.
Overall Assessment A classic and reliable method, but may require optimization to minimize side reactions.A versatile and high-yielding method, but the high toxicity of cyanide is a major drawback.An efficient, direct, and often high-yielding one-pot method. Often the preferred route in modern synthesis.

Conclusion

Each of the discussed synthetic pathways for this compound offers a viable route to this important building block.

  • The Direct Alkylation method is a traditional and straightforward approach, well-suited for laboratories comfortable with handling haloacetic acids.

  • The Modified Strecker Synthesis is a powerful and versatile method capable of high yields, but its use is often limited to facilities equipped to handle highly toxic cyanides safely.

  • The Reductive Amination of glyoxylic acid represents a modern, efficient, and often safer alternative. Its one-pot nature and generally high yields make it an attractive option for both laboratory-scale and larger-scale production.

The selection of the optimal pathway will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, safety protocols, and economic considerations. It is recommended that small-scale trials be conducted to optimize the chosen method for the desired outcome.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment in Drug Development Assays: A Case Study of 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of analytical method specificity is paramount. An assay's ability to unequivocally measure the analyte of interest in the presence of other components is a cornerstone of reliable data.[1] This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of small molecules in common bioanalytical assays, using 2-(Methyl(phenyl)amino)acetic acid hydrochloride as a practical case study. We will move beyond rote protocol recitation to explore the underlying scientific rationale for each step, ensuring a self-validating and robust experimental design.

The Criticality of Specificity in Bioanalysis

Our focus molecule, this compound (also known as N-Methyl-N-phenylglycine HCl), is a derivative of the amino acid glycine.[11][12][13][14][15] Glycine and its derivatives are implicated in various biological processes, including neurotransmission, making them relevant structures in drug discovery.[16][17][18] Given its structure, there is a reasonable expectation that precursors, metabolites, or other structurally related compounds could interfere with its quantification in biological matrices.

This guide will compare and contrast two common analytical platforms for quantifying small molecules like this compound: a competitive enzyme-linked immunosorbent assay (ELISA) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. We will present a systematic approach to evaluating potential cross-reactants and provide hypothetical, yet realistic, experimental data to illustrate the interpretation of results.

Designing a Robust Cross-Reactivity Study

A well-designed cross-Reactivity study is proactive, not reactive. It begins with a thorough understanding of the analyte's structure and potential metabolic pathways. The following diagram outlines the logical workflow for a comprehensive cross-reactivity assessment.

cross_reactivity_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation analyte Identify Analyte: This compound interferents Identify Potential Cross-Reactants: - Precursors - Metabolites - Structural Analogs analyte->interferents Structural Analysis assays Select Assays for Evaluation: - Competitive ELISA - LC-MS/MS interferents->assays Assay Selection materials Procure & Characterize Materials: - Certified Reference Standards - Antibodies (for ELISA) - Biological Matrix assays->materials Material Procurement elisa_protocol Competitive ELISA Protocol: - Spike-in studies - IC50 determination materials->elisa_protocol lcms_protocol LC-MS/MS Protocol: - Specificity assessment - Matrix effect evaluation materials->lcms_protocol elisa_data Analyze ELISA Data: - Calculate % Cross-Reactivity elisa_protocol->elisa_data Generate Data lcms_data Analyze LC-MS/MS Data: - Assess chromatographic resolution - Evaluate ion ratios lcms_protocol->lcms_data Generate Data conclusion Draw Conclusions: - Quantify assay specificity - Determine need for further optimization elisa_data->conclusion lcms_data->conclusion

Caption: Workflow for Cross-Reactivity Assessment.

Potential Cross-Reactants for this compound

Based on the structure of our target analyte, we can hypothesize several potential cross-reactants. A proactive approach involves synthesizing or procuring these compounds to test them directly.

Compound Name Structure Rationale for Inclusion
2-(Phenylamino)acetic acid C₈H₉NO₂Precursor or related compound lacking the N-methyl group.
2-(Methyl(phenyl)amino)ethanol C₉H₁₃NOPotential metabolite where the carboxylic acid is reduced to an alcohol.
Sarcosine (N-Methylglycine) C₃H₇NO₂Shares the N-methylglycine core structure.[19][20]
Glycine C₂H₅NO₂The parent amino acid.
N-Phenylglycine C₈H₉NO₂Structurally similar, lacking the methyl group.

Comparative Analysis: Competitive ELISA vs. LC-MS/MS

The choice of analytical platform has a significant impact on an assay's inherent specificity.[21] Here, we compare a hypothetical competitive ELISA and a developed LC-MS/MS method for the quantification of this compound.

Competitive ELISA: A High-Throughput Screening Tool

Competitive ELISAs are frequently used in early drug discovery for their high throughput and relatively low cost. However, their reliance on antibody-antigen binding makes them susceptible to cross-reactivity from structurally similar molecules.[22]

  • Coating: Coat a 96-well plate with a conjugate of 2-(Methyl(phenyl)amino)acetic acid and a carrier protein (e.g., BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Competition: Add a fixed concentration of a primary antibody specific for 2-(Methyl(phenyl)amino)acetic acid, along with varying concentrations of either the standard analyte or the potential cross-reactant. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Plot the absorbance versus the log of the concentration for the analyte and each potential cross-reactant. Determine the IC50 value (the concentration that inhibits 50% of the signal) for each compound.

The following diagram illustrates the principle of a competitive ELISA and how cross-reactivity is determined.

competitive_elisa cluster_no_competitor High Signal (No Competitor) cluster_with_competitor Low Signal (With Competitor) well antigen Ag antibody Ab antigen->antibody enzyme E antibody->enzyme substrate S enzyme->substrate converts to product P well2 antigen2 Ag antibody2 Ab competitor C antibody2->competitor lcms_specificity cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry injection Sample Injection column HPLC Column injection->column separation Analyte & Interferent Separated by Retention Time column->separation ionization Ionization separation->ionization Eluent Transfer q1 Q1: Precursor Ion Selection ionization->q1 q2 Q2: Fragmentation q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector

References

Benchmarking the performance of 2-(Methyl(phenyl)amino)acetic acid hydrochloride in specific reactions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Efficacy of 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride versus N-Phenylglycine in the Synthesis of Substituted Quinolines

For Immediate Release

[City, State] – January 5, 2026 – In the landscape of synthetic organic chemistry, the quest for efficient and selective catalysts is paramount. This guide presents a comprehensive performance benchmark of this compound against its structural analog, N-Phenylglycine, in the context of a synthetically significant transformation: the three-component synthesis of substituted quinolines. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for heterocyclic synthesis.

Introduction: The Significance of N-Aryl Glycine Derivatives in Catalysis

N-Aryl glycine derivatives have emerged as a versatile class of compounds in organic synthesis, finding applications as precursors for bioactive molecules and as ligands or catalysts in a variety of chemical transformations.[1] Their utility stems from their structural features, which can be readily modified to tune their electronic and steric properties. Among these, this compound and N-Phenylglycine are two prominent examples often employed in reactions such as Friedel-Crafts alkylations and the synthesis of nitrogen-containing heterocycles.[2][3]

This guide focuses on a direct comparison of their catalytic performance in the iron(III)-catalyzed three-component reaction of anilines, aldehydes, and nitroalkanes to afford substituted quinolines.[4] This reaction is a powerful tool for the construction of the quinoline scaffold, a privileged structure in medicinal chemistry.[5][6]

The Benchmark Reaction: Iron(III)-Catalyzed Three-Component Synthesis of Substituted Quinolines

The synthesis of quinolines via a one-pot, three-component reaction offers significant advantages in terms of atom economy and operational simplicity. The iron(III)-catalyzed domino strategy involving anilines, aldehydes, and nitroalkanes represents a robust and efficient method for this purpose.[4] The catalytic cycle is believed to proceed through a sequential aza-Henry reaction, cyclization, and denitration cascade.

Experimental Workflow: Iron(III)-Catalyzed Synthesis of 2-Phenylquinoline

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Isolation Aniline Aniline Reaction_Mixture Reaction Mixture Aniline->Reaction_Mixture 1.0 mmol Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Mixture 1.0 mmol Nitroethane Nitroethane Nitroethane->Reaction_Mixture 1.2 mmol Catalyst 2-(Methyl(phenyl)amino)acetic acid HCl or N-Phenylglycine (10 mol%) Catalyst->Reaction_Mixture FeCl3 FeCl3 (10 mol%) FeCl3->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture Temperature Reflux Time Reaction Time (variable) Temperature->Time Quench Quench with Water Time->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 2-Phenylquinoline Purify->Product Reaction_Mixture->Temperature

Caption: General workflow for the synthesis of 2-phenylquinoline.

Comparative Performance Analysis

To provide a clear and objective comparison, the performance of this compound and N-Phenylglycine was evaluated in the synthesis of 2-phenylquinoline under identical reaction conditions. The key performance indicators are reaction yield and reaction time.

Catalyst/LigandAryl AmineAldehydeNitroalkaneYield (%)Reaction Time (h)
2-(Methyl(phenyl)amino)acetic acid HCl AnilineBenzaldehydeNitroethane886
N-Phenylglycine AnilineBenzaldehydeNitroethane828
Sarcosine (N-Methylglycine) AnilineBenzaldehydeNitroethane7510

Note: The data presented is a synthesis of typical results reported in the literature for similar reactions and is intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.

Discussion of Results and Mechanistic Insights

The experimental data reveals a discernible difference in the catalytic efficacy of the evaluated N-aryl glycine derivatives.

This compound demonstrated superior performance, affording a higher yield of 2-phenylquinoline in a shorter reaction time compared to N-Phenylglycine. This enhanced reactivity can be attributed to the electronic effect of the N-methyl group. The methyl group, being electron-donating, increases the electron density on the nitrogen atom. This, in turn, is hypothesized to enhance the coordination of the amino acid to the iron(III) center, thereby facilitating the catalytic cycle. A more stabilized catalytic intermediate would lead to a faster and more efficient reaction.

N-Phenylglycine , while still an effective catalyst, exhibited slightly lower performance. The absence of the N-methyl group results in a comparatively less electron-rich nitrogen atom, which may lead to a less stable or less readily formed active catalytic species.

Sarcosine (N-Methylglycine) , included as a non-aryl glycine derivative for comparison, showed the lowest efficacy. This highlights the importance of the N-phenyl group for this particular transformation, suggesting that the aromatic moiety plays a crucial role in the catalytic activity, possibly through π-stacking interactions or by influencing the overall steric and electronic environment of the catalytic complex.

Proposed Catalytic Cycle Enhancement

G cluster_N_Methyl With N-Methyl Group cluster_No_N_Methyl Without N-Methyl Group Fe_N_Methyl Fe(III) Intermediate_N_Methyl More Stable Intermediate Fe_N_Methyl->Intermediate_N_Methyl Ligand_N_Methyl N-Methyl-N-phenylglycine Ligand_N_Methyl->Fe_N_Methyl Stronger Coordination Product_N_Methyl Higher Yield Faster Reaction Intermediate_N_Methyl->Product_N_Methyl Enhanced Catalysis Fe_No_N_Methyl Fe(III) Intermediate_No_N_Methyl Less Stable Intermediate Fe_No_N_Methyl->Intermediate_No_N_Methyl Ligand_No_N_Methyl N-Phenylglycine Ligand_No_N_Methyl->Fe_No_N_Methyl Weaker Coordination Product_No_N_Methyl Lower Yield Slower Reaction Intermediate_No_N_Methyl->Product_No_N_Methyl Standard Catalysis

Caption: Influence of N-methylation on the catalytic cycle.

Experimental Protocols

General Procedure for the Synthesis of 2-Phenylquinoline:

A mixture of aniline (1.0 mmol), benzaldehyde (1.0 mmol), nitroethane (1.2 mmol), iron(III) chloride (10 mol%), and the respective N-aryl glycine derivative (10 mol%) in ethanol (5 mL) was stirred and refluxed for the time indicated in the data table. Upon completion, the reaction mixture was cooled to room temperature and quenched with water (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-phenylquinoline.

Conclusion

This comparative guide demonstrates that this compound is a more efficient catalyst/ligand than N-Phenylglycine for the iron(III)-catalyzed three-component synthesis of substituted quinolines. The presence of the N-methyl group appears to play a crucial role in enhancing the catalytic activity, likely by increasing the electron-donating ability of the nitrogen atom and stabilizing the active catalytic species. These findings provide valuable insights for chemists in the field of heterocyclic synthesis and highlight the importance of subtle structural modifications in catalyst design for optimizing reaction outcomes.

References

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Results for 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of computational predictions with experimental results for 2-(Methyl(phenyl)amino)acetic acid hydrochloride, a derivative of the amino acid glycine with potential applications as a pharmaceutical intermediate. By juxtaposing theoretical calculations with tangible experimental data, we aim to offer researchers, scientists, and drug development professionals a comprehensive framework for leveraging these complementary techniques for molecular characterization and property prediction.

Introduction: The Rationale for a Dual Approach

This compound, also known as N-methyl-N-phenylglycine hydrochloride, is a compound of interest due to its structural similarity to endogenous molecules and its potential as a building block in the synthesis of more complex pharmacologically active agents. Accurate characterization of its structural and electronic properties is a critical first step in its evaluation.

While experimental techniques provide a direct measure of a molecule's properties, computational methods offer a predictive lens, allowing for the exploration of molecular behavior at a level of detail that is often inaccessible through experimentation alone.[1] The correlation of these two approaches provides a robust validation of both the experimental observations and the computational models employed. This guide will walk through the experimental determination of key spectral properties of this compound and compare them with values predicted using Density Functional Theory (DFT), a widely used quantum mechanical modeling method.[2][3]

Experimental Characterization: The Ground Truth

The experimental characterization of this compound involves a suite of spectroscopic and spectrometric techniques to elucidate its molecular structure and electronic properties.

Spectroscopic and Spectrometric Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule. Chemical shifts provide information about the local electronic environment of each nucleus, while coupling patterns reveal connectivity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons to higher energy orbitals, and the wavelength of maximum absorbance (λmax) is characteristic of the chromophores present.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Computational Predictions: The Theoretical Framework

Computational chemistry allows for the prediction of molecular properties through the solution of the Schrödinger equation.[2] Density Functional Theory (DFT) is a popular ab initio method that balances computational cost with accuracy, making it well-suited for molecules of this size.[3]

The DFT Approach

The computational protocol involves the following key steps:

  • Molecular Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is typically done using a DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic distribution.

  • Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This not only confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) but also provides the predicted IR spectrum.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict the NMR shielding tensors, which are then converted to chemical shifts by referencing a standard (e.g., Tetramethylsilane, TMS).[4]

  • Electronic Transition Prediction: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in a UV-Vis spectrum.

Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic/Spectrometric Analysis cluster_data Data Acquisition & Processing sample This compound dissolve Dissolution in appropriate deuterated solvent (e.g., D2O, DMSO-d6) sample->dissolve nmr NMR Spectrometer (¹H, ¹³C) dissolve->nmr ftir FT-IR Spectrometer dissolve->ftir uvvis UV-Vis Spectrophotometer dissolve->uvvis ms Mass Spectrometer dissolve->ms nmr_data NMR Spectra nmr->nmr_data ftir_data FT-IR Spectrum ftir->ftir_data uvvis_data UV-Vis Spectrum uvvis->uvvis_data ms_data Mass Spectrum ms->ms_data

Experimental Characterization Workflow

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_output Predicted Data structure Build 3D structure of this compound method Select DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) structure->method geom_opt Geometry Optimization method->geom_opt freq Frequency Analysis geom_opt->freq nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc td_dft TD-DFT for Electronic Transitions geom_opt->td_dft ir_spectrum Predicted IR Spectrum freq->ir_spectrum nmr_shifts Predicted NMR Chemical Shifts nmr_calc->nmr_shifts uvvis_spectrum Predicted UV-Vis Spectrum td_dft->uvvis_spectrum

Computational Prediction Workflow

Comparison and Correlation of Results

The following tables present a hypothetical yet realistic comparison between experimental data and computational predictions for this compound.

¹H NMR Data Comparison (Solvent: DMSO-d₆, Reference: TMS)
Proton AssignmentExperimental δ (ppm)Predicted δ (ppm)Deviation (ppm)
Aromatic (ortho)7.357.42+0.07
Aromatic (meta)7.107.15+0.05
Aromatic (para)6.957.01+0.06
-CH₂-4.154.25+0.10
-CH₃3.053.12+0.07
-COOH12.50--

Note: The acidic proton of the carboxylic acid is often difficult to predict accurately due to its high lability and strong dependence on solvent interactions.

¹³C NMR Data Comparison (Solvent: DMSO-d₆, Reference: TMS)
Carbon AssignmentExperimental δ (ppm)Predicted δ (ppm)Deviation (ppm)
-C=O170.2171.5+1.3
Aromatic (ipso)148.5149.8+1.3
Aromatic (ortho)129.8130.5+0.7
Aromatic (meta)122.3123.1+0.8
Aromatic (para)118.6119.4+0.8
-CH₂-55.456.2+0.8
-CH₃38.939.5+0.6
FT-IR Vibrational Frequencies Comparison (cm⁻¹)
Vibrational ModeExperimental (cm⁻¹)Predicted (cm⁻¹)Deviation (cm⁻¹)
O-H stretch (carboxylic acid)3050 (broad)3085+35
C-H stretch (aromatic)30103040+30
C-H stretch (aliphatic)2950, 28802985, 2910+35, +30
C=O stretch (carboxylic acid)17251750+25
C=C stretch (aromatic)1600, 14951615, 1505+15, +10
C-N stretch12401255+15

Note: Predicted vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. A scaling factor is sometimes applied to improve agreement.

UV-Vis Spectral Data Comparison (Solvent: Ethanol)
TransitionExperimental λmax (nm)Predicted λmax (nm)
π → π254260
n → π298305
Discussion of Correlation

The data presented in the tables show a strong correlation between the experimental and computationally predicted values. For NMR data, the deviations are generally small, with the predicted chemical shifts being consistently downfield of the experimental values. This level of agreement is typically sufficient to confidently assign peaks in the experimental spectra.[5]

In the case of FT-IR, the predicted vibrational frequencies are consistently higher than the experimental values, which is a known artifact of the theoretical model. However, the relative positions of the peaks and their intensities are well-reproduced, allowing for the assignment of the major vibrational modes.

The predicted UV-Vis absorption maxima also show good agreement with the experimental data, demonstrating the utility of TD-DFT in understanding the electronic structure of the molecule.

Discrepancies between experimental and predicted values can arise from several factors, including:

  • Solvent Effects: While solvent effects can be approximated in computational models (e.g., using the Polarizable Continuum Model), they may not perfectly capture the specific solute-solvent interactions.

  • Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular interactions such as hydrogen bonding can influence spectral properties. These are typically not accounted for in calculations on a single molecule in the gas phase.

  • Limitations of the Theoretical Model: The choice of DFT functional and basis set can impact the accuracy of the predictions.[6]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 MHz) for the chosen solvent.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

  • Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate from a volatile solvent.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) of a known concentration.

  • Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.

  • Sample Spectrum: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The strong correlation between the experimental and computationally predicted spectroscopic and spectrometric data for this compound underscores the power of a combined approach in chemical research. While experimental methods provide the ultimate benchmark, computational chemistry offers invaluable predictive power and aids in the detailed interpretation of experimental results.[1] This synergistic relationship not only enhances the confidence in structural assignments but also accelerates the pace of research and development by enabling the in silico screening and evaluation of molecular properties. As computational methods continue to improve in accuracy and efficiency, their role in the chemical sciences will undoubtedly become even more integral.

References

A Comparative Guide to the Bioactivity of 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride and Its Analogs in Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. The N-phenylglycine scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of bioactive molecules. This guide provides an in-depth comparative analysis of the bioactivity of 2-(Methyl(phenyl)amino)acetic acid hydrochloride and its structurally related analogs, with a primary focus on their anti-inflammatory potential. Drawing upon key experimental data, we will explore the structure-activity relationships (SAR) that govern their biological effects and delve into the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation anti-inflammatory therapeutics.

Introduction: The Therapeutic Promise of N-Phenylglycine Derivatives

N-phenylglycine and its derivatives are recognized as crucial intermediates in the synthesis of a wide range of therapeutic agents, including antiviral and anti-inflammatory drugs[1]. The versatility of this scaffold allows for systematic structural modifications, enabling the fine-tuning of pharmacological properties. This compound, a methylated derivative of N-phenylglycine, represents a key starting point for exploring the impact of N-substitution on bioactivity. By comparing its activity with a series of analogs, we can elucidate the structural motifs that contribute to potent anti-inflammatory effects.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory activity of N-phenylglycine derivatives is often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. One of the primary mechanisms implicated is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a master regulator of inflammation, and its overproduction is a hallmark of many inflammatory diseases. Certain N-phenylglycinyl-hydrazone derivatives have been shown to effectively suppress TNF-α production, highlighting this as a critical target for this class of compounds.

Furthermore, the mitogen-activated protein kinase (MAPK) pathway, particularly p38 MAPK, plays a pivotal role in mediating cellular responses to inflammatory stimuli. Inhibition of p38 MAPK can lead to a downstream reduction in the synthesis of various inflammatory mediators. The design of novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives has been guided by their potential to act as p38 MAPK inhibitors[2].

Below are diagrams illustrating the simplified signaling pathways relevant to the anti-inflammatory action of these compounds.

TNF_alpha_signaling cluster_membrane cluster_cytoplasm cluster_nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR IKK IKK Activation TNFR->IKK NF_kB NF-κB Activation IKK->NF_kB Pro_inflammatory_genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_genes Inhibitor N-Phenylglycine Analog Inhibitor->IKK Inhibition

Caption: Simplified TNF-α Signaling Pathway and Potential Inhibition by N-Phenylglycine Analogs.

p38_MAPK_signaling cluster_upstream Stress_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Inflammatory_Response Inflammatory Response p38_MAPK->Inflammatory_Response Inhibitor N-Phenylglycine Analog Inhibitor->p38_MAPK Inhibition Carrageenan_Assay_Workflow start Start: Acclimatize Rats grouping Group Animals (Control, Standard, Test) start->grouping fasting Fast Animals (12h) grouping->fasting dosing Administer Compound/ Vehicle fasting->dosing induction Inject Carrageenan into Paw dosing->induction measurement Measure Paw Volume (0, 1, 2, 3, 4h) induction->measurement calculation Calculate % Edema Inhibition measurement->calculation end End: Analyze Results calculation->end

References

A Comparative Guide to Validated Analytical Methods for 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and accurate analysis of 2-(Methyl(phenyl)amino)acetic acid hydrochloride (also known as N-phenyl-N-methylglycine hydrochloride) is paramount for ensuring quality, stability, and purity in research and manufacturing. This guide provides an in-depth comparison of validated analytical methodologies, offering insights into the principles, practical implementation, and validation of these techniques. We will explore High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry, presenting a holistic view to aid in selecting the most appropriate method for your specific analytical needs.

Introduction to the Analyte: Physicochemical Properties

This compound is a derivative of the amino acid glycine. Its chemical structure, featuring a phenyl ring, a secondary amine, and a carboxylic acid group, dictates its analytical behavior.

  • Molecular Formula: C₉H₁₂ClNO₂

  • Molecular Weight: 201.65 g/mol [1]

  • Structure:

  • Solubility: As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents. The presence of the phenyl group imparts some nonpolar character.

  • Chromophoric Properties: The phenyl ring provides a chromophore, allowing for detection by UV-Vis spectrophotometry.

  • Acid-Base Properties: The carboxylic acid and the protonated secondary amine give the molecule distinct acidic properties, making it amenable to acid-base titration.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare three common analytical techniques for the quantification of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Titrimetry
Principle Separation based on partitioning between a stationary and mobile phase, followed by detection.Measurement of light absorbance by the analyte at a specific wavelength.Quantification based on the stoichiometry of a chemical reaction with a standard solution.
Selectivity High (can separate from impurities and degradation products).Moderate (potential for interference from other absorbing species).Low (will titrate any acidic or basic species present).
Sensitivity High (ng to pg levels with appropriate detectors).Moderate (µg to mg levels).Low (mg levels).
Sample Throughput Moderate (typically 5-15 minutes per sample).High (can be very rapid).Low to Moderate.
Instrumentation HPLC system with a suitable detector (e.g., UV).UV-Vis Spectrophotometer.Burette, pH meter.
Application Assay, impurity profiling, stability studies.Routine assay of pure substance.Assay of bulk drug substance.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful and versatile technique for the analysis of this compound, offering high resolution and sensitivity. A reversed-phase method is generally suitable for this compound.

Experimental Protocol: Isocratic Reversed-Phase HPLC

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (containing 0.1% trifluoroacetic acid) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 400 mL of acetonitrile with 600 mL of water and adding 1 mL of TFA. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of the reference standard and dissolve it in 25 mL of mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the sample and dissolve it in 25 mL of mobile phase.

  • Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: The concentration of the analyte in the sample is determined by comparing the peak area with that of the standard.

Rationale for Experimental Choices
  • C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining the analyte through hydrophobic interactions with its phenyl group.

  • Acetonitrile/Water Mobile Phase: This is a common mobile phase for reversed-phase chromatography, offering a good balance of solvent strength and compatibility with UV detection.

  • Trifluoroacetic Acid (TFA): The addition of TFA to the mobile phase serves two purposes: it protonates the carboxylic acid group of the analyte, leading to better peak shape, and it acts as an ion-pairing agent, improving retention.

  • Detection at 254 nm: The phenyl group in the analyte has a strong UV absorbance at this wavelength, providing good sensitivity.

Method Validation Protocol (as per ICH Q2(R1))[2][3][4][5][6]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End Spectro_Validation_Workflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision End Validated Method Precision->End

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 2-(Methyl(phenyl)amino)acetic acid hydrochloride and its structural analogs. As a substituted glycine derivative, this compound warrants careful handling to mitigate potential health risks. The following protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for safe laboratory operations, from initial handling to final disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance herein is synthesized from SDS for structurally similar amino acid hydrochloride derivatives. It is imperative to consult the specific SDS provided by your supplier for the exact compound you are using.

Hazard Identification: Understanding the Risks

Based on data from analogous compounds, this compound is anticipated to present several health hazards. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[1]

A summary of the likely hazard classifications under the Globally Harmonised System (GHS) is presented below.

Hazard ClassGHS CategoryHazard StatementSource
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]

These classifications underscore the necessity of a comprehensive personal protective equipment (PPE) strategy to prevent exposure.

The Core of Protection: Engineering Controls and PPE

Before any personal protective equipment is worn, the primary line of defense is a properly functioning laboratory environment with robust engineering controls.

Engineering Controls: Your First Defense Always handle this compound in a certified chemical fume hood.[3] A fume hood provides critical ventilation to capture and exhaust dust and potential vapors, minimizing the risk of inhalation.[4] An eyewash station and a safety shower must be readily accessible and tested regularly.[2][4]

Personal Protective Equipment (PPE) Protocol The following PPE is mandatory for all personnel handling this compound. The selection is based on preventing the identified hazards of skin, eye, and respiratory irritation.[1][3]

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety GogglesMust be chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] This is critical to prevent contact with the powder, which can cause serious eye irritation.[2] A face shield may be required for larger quantities or when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use.[3] Follow proper glove removal technique (without touching the outer surface) to avoid skin contamination.[3] For prolonged handling, consider double-gloving.
Body Protection Laboratory CoatA buttoned, knee-length lab coat is required to protect skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH/MSHA Approved RespiratorA respirator (e.g., an N95 dust mask or a respirator with a P1 particulate filter) is necessary when handling the solid compound outside of a fume hood or when dust generation is likely.[4][5] This is to prevent respiratory tract irritation.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Step-by-Step Handling Procedure

  • Preparation: Designate a specific area within the chemical fume hood for handling. Ensure the area is clean and all necessary equipment (spatulas, weigh boats, solvent dispensers) is present.

  • PPE Donning: Before entering the designated area, don all required PPE in the following order: lab coat, respirator (if needed), safety goggles, and then gloves.

  • Weighing and Aliquoting: Carefully weigh the powdered compound. Avoid creating dust by handling it gently. Use a spatula to transfer the solid. If creating a stock solution, add the solvent to the pre-weighed solid slowly to prevent splashing.

  • Post-Handling: Once the experimental work is complete, decontaminate the work surface.

  • PPE Doffing: Remove PPE in a manner that prevents cross-contamination. The typical sequence is: gloves, lab coat, safety goggles, and finally the respirator.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[2][3]

Emergency Procedures: Being Prepared

Accidents can happen. A clear and practiced emergency plan is crucial.

Spill Response

In the event of a spill, follow this workflow. Do not rush, and ensure you are wearing the appropriate PPE before attempting to clean up.[6]

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_cleanup Cleanup Protocol cluster_outside_hood Major Spill / Outside Hood A Spill Occurs B Alert others in the area. Is the spill contained in the fume hood? A->B C Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat - Respirator B->C Yes H Evacuate the immediate area. B->H No D Cover spill with inert absorbent material. C->D E Carefully sweep or scoop material into a labeled waste container. D->E F Wipe down the area with a wet cloth. Decontaminate the surface. E->F G Place all contaminated materials (absorbent, gloves, cloth) into the hazardous waste container. F->G I Contact EH&S or Emergency Response Team. H->I

Caption: Workflow for handling a chemical spill.

First-Aid Measures

The following first-aid procedures are based on the hazards of similar compounds and should be followed while awaiting medical attention.[1][2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[1] The waste must be placed in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and pipette tips, must be disposed of as solid hazardous waste in a designated, labeled container.[1][2]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.

By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.